Product packaging for (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol(Cat. No.:CAS No. 9005-80-5)

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B196767
CAS No.: 9005-80-5
M. Wt: 6179 g/mol
InChI Key: JYJIGFIDKWBXDU-MNNPPOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inulin is a linear fructan-type polysaccharide, consisting of fructose units linked by β-(2→1) glycosidic bonds and typically terminated by a glucose moiety . Its degree of polymerization (DP), which typically ranges from 2 to 60, significantly influences its properties and research applications . Due to its β-configuration, inulin resists hydrolysis by human digestive enzymes, allowing it to pass through the gastrointestinal tract intact until it reaches the colon, where it is fermented by the gut microbiota . This makes it an excellent model compound for studying prebiotic effects and gut physiology. In research, inulin is recognized as the "gold standard" biomarker for measuring glomerular filtration rate (GFR) and renal plasma flow in pharmacokinetic and physiological studies . Its mechanism of action is based on being completely filtered at the glomerulus without being secreted, reabsorbed, or metabolized by the kidneys . Beyond renal physiology, inulin is extensively used as a prebiotic to modulate the gut microbiome. Its fermentation by beneficial bacteria, such as Bifidobacterium and Lactobacillus , promotes their growth and leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate . These SCFAs are key mediators in research on gut-barrier function, immune modulation, and systemic metabolism . Studies investigate inulin's role in improving insulin sensitivity, managing body weight, and reducing inflammation markers through these microbiota-mediated pathways . In the pharmaceutical sciences, inulin's unique physicochemical properties make it a valuable excipient. It is employed in the stabilization of proteins during lyophilization and as a building block for colon-targeted drug delivery systems, leveraging its degradation by colonic bacteria . Our inulin is provided as a high-purity reagent to ensure consistent and reliable results in your research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C228H382O191 B196767 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 9005-80-5

Properties

Key on ui mechanism of action

As a diagnostic agent, inulin is readily soluble and essentially indigestible. It readily passes through the blood and into the urine. It is neither secreted nor resorbed by the kidney making it an excellent indicator for renal clearance rates. The inulin clearance test has largely been succeeded by the creatinine clearance test as a measure of glomerular filtration rate. Inulin is a hypoglycemic agent. Since it is not digestible by human enzymes ptyalin and amylase, inulin passes through much of the digestive system intact. It is only in the colon that bacteria metabolise inulin, with the release of significant quantities of carbon dioxide and/or methane. Because inulin is not broken down into simple sugars (monosaccharides) by normal digestion, it does not elevate blood sugar levels, hence, helping diabetics regulate blood sugar levels.

CAS No.

9005-80-5

Molecular Formula

C228H382O191

Molecular Weight

6179 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152+,153-,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+,186+,187+,188+,189+,190+,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228+/m1/s1

InChI Key

JYJIGFIDKWBXDU-MNNPPOADSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O

Appearance

Assay:≥95%A crystalline solid

melting_point

178 °C

Other CAS No.

9005-80-5

physical_description

Solid

solubility

280 mg/mL (at 80 °C), insoluble at room temperature

Synonyms

NA

Origin of Product

United States

Inulin Biosynthesis Mechanisms

Plant-Derived Inulin Biosynthesis

The synthesis of inulin in plants is primarily mediated by the action of specific fructosyltransferase enzymes. These enzymes utilize sucrose (B13894) as the initial substrate and sequentially add fructose (B13574) units to build the inulin chain. The process is understood to occur predominantly within the plant vacuole. nih.govresearchgate.net

Enzymatic Pathways in Fructan-Accumulating Plants

Inulin biosynthesis in plants involves a core set of fructosyltransferase enzymes. The primary enzymes responsible for the synthesis of linear inulin chains are sucrose:sucrose 1-fructosyltransferase (1-SST) and fructan:fructan 1-fructosyltransferase (1-FFT). frontiersin.orgfrontiersin.orgnih.govjmb.or.kr

The initial and rate-limiting step in inulin biosynthesis is catalyzed by sucrose:sucrose 1-fructosyltransferase (1-SST; EC 2.4.1.99). jmb.or.krrepositorioinstitucional.mxashs.org This enzyme facilitates the transfer of a fructosyl residue from one sucrose molecule (acting as the donor) to the C-1 position of the fructose moiety of another sucrose molecule (acting as the acceptor). ashs.orgnih.govuu.nl This reaction yields the trisaccharide 1-kestose (B104855) (also known as isokestose), which is the smallest inulin-type fructan, and releases a molecule of glucose. jmb.or.krashs.orgnih.govuu.nl

The reaction catalyzed by 1-SST can be represented as follows: 2 Sucrose → 1-Kestose + Glucose frontiersin.orgashs.org

Studies on 1-SST from various plant species, such as chicory (Cichorium intybus) and yacon (Smallanthus sonchifolius), have characterized its activity and substrate specificity. tandfonline.comnih.govresearchgate.net 1-SST has a high affinity for sucrose, which is crucial for initiating fructan synthesis. frontiersin.orgresearchgate.net Overexpression of 1-SST in transgenic plants has been shown to increase fructan content, highlighting its key role in controlling the initial step of the pathway. tandfonline.comnih.gov

Following the synthesis of 1-kestose by 1-SST, the elongation of the inulin chain is primarily carried out by fructan:fructan 1-fructosyltransferase (1-FFT; EC 2.4.1.100). frontiersin.orgjmb.or.krrepositorioinstitucional.mxashs.org This enzyme transfers a fructosyl unit from a donor fructan molecule (which can be 1-kestose or a longer inulin chain) to the C-1 position of the terminal fructose residue of an acceptor fructan molecule (again, 1-kestose or a pre-existing inulin chain). frontiersin.orgrepositorioinstitucional.mxuu.nl This process results in the elongation of the acceptor molecule and the shortening of the donor molecule. uu.nl

The general reaction catalyzed by 1-FFT is: GFn + GFm ⇌ GF(n-1) + GF(m+1) (where G represents glucose, F represents fructose, and n, m ≥ 1, with n > 1 for the donor) nih.gov

1-FFT plays a crucial role in determining the degree of polymerization (DP) of the final inulin molecules. frontiersin.orgnih.gov Different plant species accumulate inulins with varying DPs, and this variation is linked to the specific characteristics and substrate preferences of their respective 1-FFT enzymes. frontiersin.orgnih.gov For instance, 1-FFT from chicory tends to produce inulins with a lower mean DP (around 10-15), while 1-FFT from globe thistle (Echinops ritro) and artichoke (Cynara scolymus) can produce inulins with a considerably higher DP. frontiersin.orgnih.gov This difference in product profile is attributed to the differing affinities of 1-FFT isoforms for various acceptor substrates, such as sucrose, 1-kestose, or longer inulin chains. frontiersin.orgnih.gov

While 1-SST and 1-FFT are the primary enzymes for linear inulin synthesis, other fructosyltransferases exist in plants and are involved in the biosynthesis of different types of fructans, including branched structures and the inulin neoseries. These include sucrose:fructan 6-fructosyltransferase (6-SFT) and fructan:fructan 6G-fructosyltransferase (6G-FFT). tandfonline.comnih.govjmb.or.krrepositorioinstitucional.mx

6-SFT (EC 2.4.1.10) transfers a fructosyl residue from sucrose to the C-6 position of the glucose moiety of sucrose or a fructan, leading to the formation of β(2-6) linkages characteristic of levans and graminans. jmb.or.krrepositorioinstitucional.mx

6G-FFT transfers a fructosyl unit to the C-6 position of the glucose residue in 1-kestose, initiating the synthesis of the inulin neoseries, which have fructosyl chains at both ends of the sucrose molecule. nih.govnih.gov Although primarily associated with neoseries synthesis, 6G-FFT may also exhibit some 1-FFT activity under certain conditions. frontiersin.org

The presence and relative activities of these different fructosyltransferase isoforms contribute to the diversity of fructan structures observed in various plant species. tandfonline.comfrontiersin.orgnih.gov The specificities of these enzymes for donor and acceptor substrates, as well as the type of glycosidic bond formed, are key determinants of the final fructan profile. frontiersin.orguu.nl

Fructan:Fructan 1-Fructosyltransferase (1-FFT) Activity

Biochemical Intermediates and Reaction Kinetics of Inulin Chain Elongation

The primary biochemical intermediates in the inulin biosynthesis pathway are sucrose, 1-kestose (GF2), nystose (B80899) (GF3), and progressively longer chains of inulin (GFn, where n represents the number of fructose units). mdpi.comnih.gov Sucrose serves as the initial substrate for 1-SST. ashs.orgnih.govuu.nl The product of 1-SST activity, 1-kestose, then becomes a key substrate for 1-FFT. uu.nlnih.gov 1-FFT can use 1-kestose as both a fructosyl donor and acceptor to produce nystose and glucose. Subsequently, 1-FFT continues to transfer fructosyl units from donor fructans (GFn, n>2) to acceptor fructans (GFm, m≥2), leading to the elongation of the inulin chain. frontiersin.orguu.nlnih.gov

The reaction kinetics of inulin chain elongation by 1-FFT are influenced by the enzyme's affinity for different donor and acceptor substrates. frontiersin.orgnih.gov Research comparing 1-FFT from chicory and globe thistle has provided insights into these kinetics. Chicory 1-FFT exhibits a relatively high affinity for sucrose, fructose, and 1-kestose as acceptor substrates, which can lead to the redistribution of fructosyl units and the production of shorter inulin chains. nih.gov In contrast, globe thistle 1-FFT has a low affinity for sucrose, fructose, and 1-kestose but a higher affinity for longer inulin chains as acceptor substrates, favoring the synthesis of high DP inulins. frontiersin.orgnih.gov

Kinetic analyses suggest that 1-FFT may operate via a ping-pong mechanism, involving the formation of a fructosyl-enzyme intermediate. nih.gov The efficiency of chain elongation is dependent on factors such as substrate concentrations and the specific kinetic parameters of the 1-FFT isoform present. nih.gov

Subcellular Localization and Regulation of Inulin Biosynthetic Enzymes

In most fructan-accumulating plants, the biosynthesis and storage of inulin occur primarily in the vacuole. nih.govresearchgate.net The fructosyltransferase enzymes, including 1-SST and 1-FFT, are localized to the vacuole, allowing for the accumulation of large quantities of soluble fructans without interfering with cytoplasmic metabolism. nih.govresearchgate.net

The regulation of inulin biosynthesis is complex and involves transcriptional, translational, and post-translational control mechanisms, as well as responses to environmental cues and hormonal signals. frontiersin.orgmodares.ac.irfrontiersin.org Gene expression studies have shown that the transcript levels of 1-SST and 1-FFT are often correlated with periods of active inulin accumulation. researchgate.netmodares.ac.irfrontiersin.org

Environmental factors such as cold, drought, and nutrient availability (e.g., nitrogen) can significantly influence inulin synthesis. researchgate.netfrontiersin.orgfrontiersin.org Cold temperatures often induce fructan accumulation, potentially due to increased activity of biosynthetic enzymes or decreased activity of degrading enzymes. frontiersin.org Drought stress can also impact inulin metabolism, with some studies indicating an increase in oligofructans under drought conditions, possibly involving both synthesis and degradation. frontiersin.orgfrontiersin.org

Hormones like abscisic acid (ABA) and ethylene (B1197577) have also been shown to affect the expression of genes involved in inulin biosynthesis and degradation. frontiersin.orgfrontiersin.org ABA treatment can induce fructan synthesis, while ethylene treatment may lead to reduced expression of 1-SST and 1-FFT. frontiersin.orgfrontiersin.org

Genetic Determinants and Transcriptional Control of Inulin Synthesis

In plants, the biosynthesis of inulin-type fructans, such as those found in chicory (Cichorium intybus), is primarily mediated by a set of fructosyltransferase enzymes. The key enzymes involved are sucrose:sucrose 1-fructosyltransferase (1-SST) and fructan:fructan-1-fructosyltransferase (1-FFT). frontiersin.orgnih.govmodares.ac.ir 1-SST initiates the process by transferring a fructosyl unit from one sucrose molecule to another, producing 1-kestose and glucose. frontiersin.orgmodares.ac.irmdpi.com Subsequently, 1-FFT elongates the fructan chain by transferring fructosyl units from a donor fructan molecule to the growing inulin chain, forming β-(2,1) linkages. frontiersin.orgnih.govmodares.ac.irmdpi.com

The genes encoding these fructosyltransferases, particularly 1-SST and 1-FFT, are crucial genetic determinants of inulin synthesis in plants. nih.govmodares.ac.ir Transcriptional control of these genes plays a significant role in regulating the amount and chain length of inulin produced. In chicory taproots, the expression levels of 1-SST and the corresponding enzyme activity are high during early summer and decrease towards winter, while 1-FFT expression remains relatively constant. mdpi.com Environmental factors, such as cold temperatures, can influence the expression of genes involved in fructan metabolism. For instance, cold stress at the end of the growing season can lead to increased expression of fructan exohydrolase (FEH) genes, which are responsible for inulin degradation, and a decrease in 1-SST expression, impacting inulin content and degree of polymerization. frontiersin.orgmodares.ac.irmdpi.com

Transcription factors, such as R2R3-MYB proteins, have been implicated in the transcriptional regulation of fructan synthesis and degradation pathways in plants like chicory. oup.com Studies have shown that specific R2R3-MYB factors can activate a broad spectrum of target genes, including those encoding FAZYs (fructan active enzymes) involved in both inulin synthesis and degradation. oup.com The spatial expression of these genes in different plant tissues, such as leaves (source) and roots (sink), also highlights a source-to-sink transcriptional regulation mechanism for inulin biosynthesis. nih.gov Sucrose transporters are also involved in facilitating the translocation of metabolites necessary for inulin synthesis from source to sink tissues. frontiersin.orgnih.gov

Microbial Inulin Biosynthesis

Microorganisms, including bacteria, fungi, and yeasts, are also capable of synthesizing fructans, often with different structural characteristics compared to plant inulin. Microbial fructan synthesis can be highly efficient, sometimes involving a single enzyme reaction starting from sucrose. nih.gov

Inulosucrase (ISase) and Fructosyltransferase (FTase) Systems

Microbial inulin-type fructan synthesis is primarily catalyzed by the enzyme inulosucrase (ISase), also known as sucrose:sucrose 1-fructosyltransferase (EC 2.4.1.9). nih.govmdpi.comresearchgate.net ISase facilitates the transfer of fructosyl units from sucrose molecules to a growing fructan chain, forming the characteristic β-(2,1) linkages of inulin. mdpi.comresearchgate.net Some microorganisms may also possess β-fructofuranosidases (FFase, E.C. 3.2.1.26) that exhibit transfructosylation activity, contributing to fructooligosaccharide (FOS) synthesis. mdpi.com

While plants utilize both 1-SST and 1-FFT for inulin synthesis, microbial inulin synthesis can be achieved by ISase alone, which can produce higher molecular weight inulin than plant enzymes using sucrose as the sole substrate. nih.govresearchgate.net Microbial fructosyltransferases are generally classified based on the type of linkage they predominantly form: inulosucrases synthesize inulin with β-(2,1) linkages, while levansucrases synthesize levan (B1592505) with β-(2,6) linkages. mdpi.com

Comparative Analysis of Fungal, Yeast, and Bacterial Inulin-Forming Enzymes

Inulin-hydrolyzing enzymes (inulinases), which are often associated with fructan metabolism in microorganisms, are produced by a wide variety of fungal, yeast, and bacterial strains. mdpi.comsrce.hrftb.com.hrnih.gov These enzymes can be extracellular or intracellular, and their mode of action can be either exo- or endo-acting, cleaving fructosyl units from the ends or within the inulin chain, respectively. srce.hr

Fungi: Filamentous fungi, such as Aspergillus and Penicillium species, are known for being high inulinase (B15287414) producers. mdpi.comsrce.hrnih.gov Fungal inulinases are often exo-acting, although some strains can produce both exo- and endo-inulinases. srce.hr Aspergillus niger strains have been reported to primarily produce extracellular endoinulinases. srce.hr

Yeast: Yeasts, particularly Kluyveromyces species like K. fragilis and K. marxianus, are also significant producers of extracellular inulinases and are valued for commercial and industrial applications due to their high production yields. mdpi.comsrce.hrftb.com.hrresearchgate.net

Bacteria: Various bacterial species, including Bacillus, Pseudomonas, and Streptomyces, have been identified as inulinase-producing strains. mdpi.comsrce.hr However, the production levels of inulinases in bacteria are often not comparable to those of yeasts and fungi. ftb.com.hr Bacterial fructosyltransferases, specifically inulosucrases, have been studied for their ability to synthesize high molecular weight inulin. d-nb.info

Differences exist in the biochemical characteristics of inulinases from different microbial sources, including optimal pH and temperature ranges. For example, inulinases from thermophilic fungi can exhibit higher optimal temperatures, which is advantageous for industrial processes. nih.gov

Here is a comparative overview of inulinase production by different microbial groups:

Microbial GroupCommon GeneraTypical LocalizationTypical Mode of ActionRelative Production Yields (Inulinase)
Fungi (Filamentous)Aspergillus, Penicillium, RhizopusPrimarily ExtracellularPrimarily Exo, some EndoHigh
YeastKluyveromycesExtracellularBoth Exo and EndoHigh
BacteriaBacillus, Pseudomyces, StreptomycesBoth Extra- and IntracellularBoth Exo and EndoGenerally Lower than Fungi/Yeast

Biotechnological Strategies for Enhanced Microbial Inulin Production

Biotechnological approaches are being explored to enhance microbial inulin production and tailor inulin characteristics for various applications. One strategy involves incorporating genes encoding inulin biosynthesis enzymes, such as ISase, into suitable microbial hosts like bacteria or yeasts to improve yield and sustainability. nih.govi3l.ac.id

Developing microbial strains with enhanced enzyme production capabilities is a key aspect of inulin biotechnology. mdpi.com This can involve optimizing fermentation conditions, strain improvement through mutagenesis or genetic engineering, and exploring the use of low-cost, inulin-rich substrates in fermentation processes. mdpi.comresearchgate.net

Research is also focused on the molecular modification of microbial inulin-forming enzymes to improve their catalytic efficiency, specificity, and stability, potentially leading to more efficient inulin synthesis or the production of specific types of fructans, such as fructooligosaccharides. researchgate.netd-nb.info The development of yeast cell factories capable of secreting bacterial ISase is an example of using recombinant microorganisms for inulin production. nih.gov

Biorefinery concepts that integrate microbial fermentation of inulin-containing biomass into valuable products, including fructans, are also being investigated. mdpi.comresearchgate.net These strategies aim to leverage microbial capabilities for efficient and sustainable inulin production and conversion.

Advanced Methodologies for Inulin Structural Characterization

Chromatographic Techniques for Fructan Profiling

Chromatographic methods are essential for separating and profiling inulin and its constituent oligosaccharides based on differences in size, charge, or polarity. These techniques allow for the determination of the distribution of fructan chain lengths and the identification of individual components within complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely applied method for the analysis of inulin and fructooligosaccharides (FOS) in various samples, including food products and plant extracts. HPLC-RID allows for the separation of polymerized and non-polymerized sugars. caldic.com It is often used for routine analysis and for monitoring processes in food technology and control in food labeling. researchgate.net While effective for separating sugars and lower DP fructans, HPLC-RID can have limitations in sensitivity and is not ideal for analyzing high-DP fructans, as these tend to elute as broad peaks. mdpi.com Despite this, HPLC-RID can be used to determine the average degree of polymerization of inulin-type fructans. scienceopen.comupm.edu.mymdpi.com The method typically involves using aqueous mobile phases and specialized columns, such as amino-bonded phases or lead-based cation exchange columns, operating at elevated temperatures. upm.edu.myresearchgate.net

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is considered a powerful technique for the analysis of inulin and fructans, offering high sensitivity and resolution. researchgate.net This method is particularly suitable for separating carbohydrates, including monosaccharides, oligosaccharides, and polysaccharides, based on their weak acidity in alkaline conditions. researchgate.netthermofisher.com HPAEC-PAD can effectively resolve fructans with a DP up to approximately 80. mdpi.comnih.gov It is widely used for determining the monosaccharide composition of fructans after hydrolysis and for profiling the distribution of fructooligosaccharides and inulin with varying degrees of polymerization. thermofisher.comnih.govdntb.gov.ua The technique involves using anion-exchange columns, such as CarboPac columns, and a gradient elution with sodium acetate (B1210297) in a sodium hydroxide (B78521) mobile phase. researchgate.net

Thin-Layer Chromatography (TLC) for Oligosaccharide Separation

Thin-Layer Chromatography (TLC) is a simple and rapid method that can be used for the separation of oligosaccharides, including lower DP fructans. researchgate.netmdpi.comakjournals.com TLC allows for the visual separation of carbohydrates based on their differential migration on a stationary phase, typically a silica (B1680970) gel plate, using an appropriate mobile phase. mdpi.com While TLC is a useful screening tool and can distinguish between different sugars and low DP oligosaccharides, it generally has lower sensitivity and accuracy compared to HPLC or HPAEC-PAD and is limited to the analysis of fructans with a DP lower than 10. researchgate.netmdpi.com Staining reagents are typically used to visualize the separated carbohydrate spots on the plate. mdpi.com

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polymer Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for characterizing the molecular weight distribution of polymers like inulin. researchgate.netlcms.cz SEC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn). upm.edu.mymdpi.com This information is vital as the molecular weight and size of inulin polymers influence many of their physical characteristics and functional properties. lcms.cz SEC analysis of inulin typically involves using aqueous mobile phases, such as sodium nitrate (B79036) solutions, and specialized columns packed with porous gel materials. upm.edu.mymdpi.com Calibration is often performed using polysaccharide standards of known molecular weights, such as pullulans. mdpi.comnih.govlcms.cz

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric techniques provide detailed information about the chemical structure of inulin, including the types of glycosidic linkages, anomeric configurations, and the presence of branching.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Glycosidic Linkages and Branching

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the comprehensive structural characterization of fructans, including inulin. researchgate.netmdpi.comufc.br Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single-Quantum Correlation (HSQC), and Heteronuclear Multiple-Bond Correlation (HMBC), are employed. nih.govmdpi.comufc.br NMR spectroscopy can unequivocally determine the types of glycosidic linkages present in inulin, such as the characteristic β-(2→1) linkages between fructose (B13574) units and the α-(1→2) linkage to the terminal glucose unit. mdpi.combenthamopenarchives.comacademicjournals.org It can also provide information about the anomeric configurations of the sugar residues and help identify the presence and location of branching points in the inulin structure. mdpi.comufc.br Chemical shifts in the ¹H and ¹³C NMR spectra are characteristic of specific sugar residues and linkage types, allowing for detailed structural assignments. nih.govufc.bracademicjournals.org

TechniqueInformation ProvidedTypical Application in Inulin Analysis
HPLC-RIDSeparation by size/polarity, quantificationProfiling of FOS and lower DP inulin, average DP determination
HPAEC-PADHigh-resolution separation by charge, sensitive detectionMonosaccharide composition, detailed fructan profiling (up to high DP)
TLCSeparation by polarityScreening and separation of low DP oligosaccharides
GPC/SECMolecular weight distribution, average molecular weightDetermining Mn, Mw, and polydispersity of inulin polymers
NMR SpectroscopyGlycosidic linkages, anomeric configuration, branchingDetailed structural elucidation, confirmation of linkage types and structure

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a valuable tool for identifying the characteristic functional groups present in inulin and analyzing its structural features nih.govscirp.orgijcat.comnih.govresearchgate.net. The technique is based on the absorption of infrared radiation by molecular vibrations, providing a unique spectral fingerprint for the compound.

Specific absorption bands in the FTIR spectrum of inulin are indicative of its molecular structure. A broad band around 3300-3400 cm⁻¹ is typically observed, corresponding to the stretching vibrations of hydroxyl groups (O-H), which are abundant in the molecular structure of inulin due to the presence of fructose and glucose units scirp.orgijcat.com. The intensity and shape of this band can be influenced by inter- and intra-molecular hydrogen bonding scirp.org.

Bands in the region of 2900-3000 cm⁻¹ are attributed to the C-H stretching vibrations of aliphatic CH₂ groups scirp.orgnih.gov. The fingerprint region, typically below 1400 cm⁻¹, contains characteristic bands that are highly specific to carbohydrates and their glycosidic linkages nih.govnih.govmdpi.com. For inulin, a diagnostic band around 935 cm⁻¹ is characteristic of the β-(2→1) glycosidic bond that links the fructose units nih.gov. Other significant bands in this region, such as those at 880 cm⁻¹, 992 cm⁻¹, 1037 cm⁻¹, 1120 cm⁻¹, and 1143 cm⁻¹, are related to carbohydrate skeletal modes and C-O stretching vibrations nih.govipb.ac.idmdpi.com. Changes in the sharpness and intensity of these bands can indicate increased molecular organization, such as during precipitation or crystallization nih.gov.

FTIR analysis has been used to compare inulin isolated from different plant sources, such as yam tubers and chicory, revealing similar functional groups and spectral patterns, confirming their identity as inulin ijcat.comipb.ac.id. The technique is considered efficient due to its ease of use, speed, and cost-effectiveness ijcat.com.

Mass Spectrometry (e.g., MALDI-TOF MS) for Degree of Polymerization Determination

Mass Spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are powerful tools for determining the degree of polymerization (DP) and molecular weight distribution of inulin scispace.comcore.ac.uknih.gov. These techniques provide detailed information about the different chain lengths present in an inulin sample, which is crucial for understanding its polydispersity.

MALDI-TOF MS is widely used for the analysis of oligosaccharides and polysaccharides like inulin core.ac.uknih.gov. The technique involves embedding the sample in a matrix material, which is then ionized by a laser pulse. The ionized molecules are accelerated through a flight tube, and their mass-to-charge ratio is determined by their time of flight. This allows for the detection of individual inulin molecules based on their mass, which directly correlates to their DP.

Studies utilizing MALDI-TOF MS have shown the presence of homologous series of inulin-type fructooligosaccharides with varying DPs core.ac.uk. The mass spectra typically show peaks corresponding to inulin molecules with different numbers of fructose units, often observed as sodiated or potassiated ions core.ac.ukresearchgate.net. The mass difference between successive peaks in the spectrum corresponds to the mass of a fructose residue (approximately 162 Da) core.ac.uk.

MALDI-TOF MS can provide information on the range of DPs present in a sample and the relative abundance of each chain length, although the intensity of peaks can decrease with increasing molecular weight researchgate.net. This technique, along with others like High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is considered highly selective for fructan analysis scribd.com. For inulin with higher DP, specific matrices like 3-aminoquinoline (B160951) (3-AQ) have been found to be effective for MALDI-TOF MS analysis nih.gov.

Research findings using MALDI-TOF MS have determined the DP of inulin extracted from various sources. For example, inulin with a DP of 16 and a molecular weight of 2633 Da was determined in one study using MALDI-TOF researchgate.net. Another study on fructooligosaccharides from Stevia rebaudiana roots and leaves showed DPs ranging up to 17 with MALDI-TOF and 19 using ESI-MS core.ac.uk.

Microscopy and Scattering Techniques for Higher-Order Structure Analysis

Beyond the primary structure (sequence and linkages) and DP, the higher-order structure of inulin, including its conformation, assembly into aggregates, and particle morphology, significantly influences its functional properties. Microscopy and scattering techniques are essential for visualizing and characterizing these structural aspects.

Microscopic Characterization of Inulin Aggregates and Inclusions

Microscopy techniques, such as Light Microscopy, Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Cryo-SEM, are employed to visualize the morphology of inulin particles, aggregates, and their interactions within various matrices nih.govdidatticagelato.itmdpi.com. These methods provide direct visual evidence of the physical state and organization of inulin.

Studies using microscopy have shown that inulin can form aggregates, particularly at higher concentrations didatticagelato.it. Cryo-SEM micrographs of starch-based custard desserts with long-chain inulin revealed aggregates embedded in a matrix of milk proteins and starch granules didatticagelato.it. These aggregates were characterized by a rough outline with pointed edges didatticagelato.it. Light microscopy images also confirmed the presence of large particles or aggregates in samples with inulin didatticagelato.it.

Time-resolved AFM studies have captured the early morphologies during the formation of inulin particles, showing small, round structures and high-axial-ratio ribbons nih.gov. TEM has also been used to image inulin particles, revealing similar morphologies to those observed with AFM nih.gov.

Microscopic techniques are valuable for understanding how inulin interacts with other components in complex systems, such as food products didatticagelato.it. They can reveal the formation of networks or inclusions that influence the texture and rheological properties of the matrix didatticagelato.it. SEM has also been used to examine the shape and size of inulin particles, showing structures like flat-flakes nih.gov. The morphology of inulin particles can impact properties such as bulk density and rehydration characteristics scispace.com.

Small-Angle X-ray Scattering (SAXS) for Polymer Conformation and Assembly

Small-Angle X-ray Scattering (SAXS) is a non-destructive technique used to study the structure of materials at the nanometer to micrometer scale, providing information about the size, shape, and arrangement of particles or macromolecules in a sample nih.govacs.org. In the context of inulin, SAXS is employed to investigate the polymer conformation in solution and the assembly of inulin chains into higher-order structures.

SAXS studies have shown that inulin polymer chains can adopt a swollen random coil conformation in solution nih.gov. As precipitation occurs, interactions between the glucose end group of one chain and a fructose group of an adjacent chain can drive organized assembly nih.gov. This assembly can initially lead to the formation of inulin ribbons with a helical organization of the chains nih.gov.

SAXS is a powerful technique for characterizing the structural changes that occur during the formation of inulin particles and understanding the arrangement of inulin chains within these structures nih.gov. It complements microscopic techniques by providing quantitative data on the internal organization and dimensions of inulin assemblies.

Transmission Electron Microscopy (TEM) for Particle Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the visualization of the internal structure and morphology of materials at the nanoscale. TEM is used to examine the shape, size, and detailed structure of inulin particles and aggregates nih.govnih.gov.

TEM is particularly useful for visualizing the detailed morphology of self-assembled inulin structures, such as the layered crystalline and amorphous regions within semicrystalline inulin particles nih.gov. It provides visual confirmation of the structural models proposed based on scattering techniques like SAXS nih.gov. TEM has also been used to characterize the morphology of nanoparticles coated with inulin, showing their spherical shape and distribution rsc.org.

The combination of TEM with other techniques like SAXS and FTIR provides a comprehensive understanding of the relationship between the molecular structure of inulin and the morphology of its higher-order assemblies nih.gov.

Quantitative Analytical Methodologies for Inulin Content

Accurate quantification of inulin content in various samples is essential for quality control, research, and product labeling. A variety of analytical methodologies have been developed for this purpose, ranging from spectrophotometric methods to advanced chromatographic and enzymatic techniques cabidigitallibrary.orgresearchgate.netscribd.comphcogj.com.

Spectrophotometric methods, often based on colorimetric reactions like the Seliwanoff's reaction which is specific for fructose, are commonly used for inulin determination cabidigitallibrary.orgresearchgate.netphcogj.com. These methods typically involve the hydrolysis of inulin into fructose, which is then reacted with a chromogenic reagent to produce a colored compound that can be quantified by measuring its absorbance at a specific wavelength phcogj.com. While relatively simple and cost-effective, spectrophotometric methods can be influenced by the presence of other sugars and the DP of inulin, which can affect the color intensity researchgate.netphcogj.com.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Gas Chromatography (GC), offer higher specificity and the ability to separate and quantify individual inulin oligomers based on their DP cabidigitallibrary.orgscribd.comphcogj.comacs.org. HPAEC-PAD is considered a powerful technique for the analysis of inulin and other fructans, capable of determining both the total inulin content and its oligomer distribution scribd.comuliege.be. HPLC with detectors like Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) are also used for inulin quantification scribd.comacs.org. GC, often coupled with Mass Spectrometry (GC/MS), can be used, but typically requires derivatization of the sugars and is more suitable for lower DP fructans scispace.comscribd.com.

Enzymatic methods are also employed for inulin quantification. These methods utilize enzymes that specifically hydrolyze inulin into fructose, which is then measured researchgate.net. AOAC enzymatic methods have been developed and are used for determining fructan content in foods researchgate.net.

Quantitative analysis of inulin content has been performed in various plant sources and food products. For example, HPLC analysis of dahlia tubers showed an inulin content of 84.08% aip.org. Studies comparing different spectrophotometric methods for inulin determination in plant extracts have shown variations in results depending on the method and extraction solvent used cabidigitallibrary.org.

The choice of quantitative analytical methodology depends on factors such as the complexity of the sample matrix, the required sensitivity and specificity, and the available equipment scribd.comphcogj.com. Often, a combination of methods may be used to obtain a comprehensive analysis of inulin content and composition .

Spectrophotometric and Colorimetric Assays (e.g., Resorcinol (B1680541) Method)

Spectrophotometric and colorimetric methods are among the earliest approaches used for the analysis of inulin, often adapted from assays for determining inulin in biological fluids like blood and urine. researchgate.netscribd.com These methods typically rely on the formation of a colored complex after the interaction of inulin hydrolysis products with specific reagents in an acidic medium. researchgate.netscribd.com The intensity of the color is then measured using a spectrophotometer at a characteristic wavelength. phcogj.comresearchgate.net

A prominent example is the resorcinol method, which is based on the Seliwanoff reaction for ketoses. phcogj.comresearchgate.netscribd.comuft-plovdiv.bginnovareacademics.in In this method, inulin is hydrolyzed in an acidic environment, typically using hydrochloric acid, to yield fructose. phcogj.comresearchgate.netscribd.cominnovareacademics.inpharmahealthsciences.net Fructose then dehydrates to form 5-hydroxymethylfurfural (B1680220) (HMF), which subsequently condenses with resorcinol to produce a colored compound. phcogj.comresearchgate.netscribd.com This colored complex exhibits maximum absorbance in the range of 480-540 nm. researchgate.netscribd.cominnovareacademics.in The intensity of the color is proportional to the concentration of fructose, and thus indirectly to the inulin content. innovareacademics.in

Some variations of the resorcinol method incorporate thiourea (B124793) to enhance the stability of the colored complex. researchgate.netscribd.comresearchgate.net Calibration curves are typically constructed using fructose as a standard, rather than inulin or fructooligosaccharides (FOS), due to the potential dependence of the color complex formation on the degree of polymerization (DP) of inulin. researchgate.netscribd.com

Spectrophotometric methods, including the resorcinol assay, are often considered simple, rapid, and cost-effective, making them suitable for routine laboratory analysis. researchgate.netuft-plovdiv.bginnovareacademics.inpharmahealthsciences.netresearchgate.net They have been successfully applied for the determination of fructan content in various plant extracts and food products. researchgate.netuft-plovdiv.bgresearchgate.net Studies have demonstrated good linearity, precision (repeatability and reproducibility), and accuracy for these methods in specific matrices. researchgate.netuft-plovdiv.bgpharmahealthsciences.netresearchgate.net For instance, a spectrophotometric method based on the resorcinol assay for inulin in lactic acid fermented dairy products showed good linearity (R²=0.997) in the fructose concentration range of 0.5-20 μg/ml, with repeatability (RSD) of 6% and reproducibility (RSD) of 10%. researchgate.net Another study on dough products using the resorcinol-thiourea assay reported RSDs of 5% for repeatability and 7% for reproducibility. uft-plovdiv.bgresearchgate.net

Other colorimetric methods for inulin analysis have utilized reagents such as vanillin (B372448) or indole-3-acetate (B1200044) in acid media. researchgate.netscribd.com Some spectrophotometric approaches also involve calculating the difference between total carbohydrates (measured by methods like the phenol-sulfuric acid assay) and reducing sugars to estimate inulin content. scribd.com

Enzymatic Methods for Fructan Quantification

Enzymatic methods provide a more specific approach for the quantification of fructans, including inulin. These methods typically involve the enzymatic hydrolysis of fructans into their constituent monosaccharides, primarily fructose and glucose, followed by the quantification of these released sugars. researchgate.netresearchgate.netresearchgate.net

AOAC enzymatic methods for inulin analysis in food were introduced in the mid-1990s and are considered indirect methods for fructan determination. researchgate.netresearchgate.net These methods often employ a mixture of enzymes, such as endo- and exo-inulinases, to achieve complete hydrolysis of inulin. researchgate.netresearchgate.netresearchgate.netnih.gov Endo-inulinases cleave internal β-(2→1) fructosyl linkages, while exo-inulinases sequentially remove fructosyl units from the non-reducing end of the fructan chain. Some methods may also include endo-levanase to ensure complete hydrolysis of levan-type fructans, which have different linkages. nih.govlibios.fr

A common enzymatic method involves the complete hydrolysis of fructan to fructose and glucose using a mixture of fructanases (e.g., exo-inulinase and endo-inulinase). researchgate.netnih.gov Interfering sugars like sucrose (B13894) and starch are typically removed or hydrolyzed by specific enzymes (e.g., sucrase, amylase) and their resulting reducing sugars reduced to sugar alcohols using borohydride (B1222165) before fructan hydrolysis. researchgate.netnih.gov The released fructose and glucose are then quantified, often using a spectrophotometric method based on the reaction with a reagent like para-hydroxybenzoic acid hydrazide (PAHBAH), which yields the same color response for both sugars. researchgate.netnih.gov

Enzymatic assay kits are commercially available and widely used for fructan quantification in various matrices, including plant extracts, animal feed, and food products. libios.fr These kits often employ ultra-pure, recombinant enzymes to ensure specificity and minimize interference from other carbohydrates. libios.fr Validated enzymatic methods, such as AOAC methods 999.03, 2016.14, and 2018.07, are recognized for the determination of fructans in different food and feed types. libios.fr

Another enzymatic approach involves the hydrolysis of inulin by inulase and the subsequent determination of released fructose using a series of enzymes like fructokinase, phosphoglucoisomerase, and glucose-6-phosphate dehydrogenase. nih.gov This method has been described for inulin determination in plasma and urine, demonstrating good linearity, precision, and recovery. nih.gov

Enzymatic methods offer high specificity for fructans due to the targeted action of the enzymes. However, the efficiency of hydrolysis can be influenced by factors such as enzyme concentration, temperature, pH, and incubation time. researchgate.netdergipark.org.tr

Validation and Comparison of Analytical Methods

The validation and comparison of analytical methods for inulin and fructan quantification are crucial to ensure the accuracy, precision, and reliability of the results. Validation typically involves assessing parameters such as linearity, range, accuracy, precision (repeatability and reproducibility), limits of detection (LOD), limits of quantification (LOQ), selectivity, robustness, and stability. nih.gov

Studies comparing different analytical methods for inulin and fructans have been conducted to evaluate their strengths and limitations. For example, a comparative study between high-performance liquid chromatography (HPLC) and colorimetric methods for inulin determination highlighted the differences in their performance. phcogj.com

Enzymatic methods, particularly those validated by organizations like AOAC, are widely accepted for their specificity and accuracy in quantifying total fructans. libios.frjfda-online.com Collaborative studies have demonstrated acceptable repeatability and reproducibility for these methods across different laboratories and sample matrices. researchgate.net For instance, an AOAC collaborative study on an enzymatic/spectrophotometric method for total fructan in foods reported repeatability relative standard deviations ranging from 2.3% to 7.3% and reproducibility relative standard deviations from 5.0% to 10.8%. researchgate.net

Spectrophotometric methods, while simpler and more cost-effective, may be less specific than enzymatic or chromatographic methods, particularly in complex matrices containing other carbohydrates that can interfere with the color reaction. researchgate.netscribd.comuft-plovdiv.bgoup.com The accuracy of spectrophotometric methods relying on fructose standards can also be affected by the DP of inulin. researchgate.netscribd.com

Chromatographic techniques, such as HPLC and high-performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD), are often considered more powerful for the detailed analysis of inulin, allowing for the separation and quantification of individual oligomers and the determination of DP distribution. phcogj.comresearchgate.netscribd.comnih.gov HPAEC-PAD, in particular, is considered a highly sensitive technique for the analysis of inulin and fructans. researchgate.netscribd.comnih.gov However, these methods typically require more expensive equipment and specialized expertise compared to spectrophotometric or basic enzymatic assays. phcogj.comresearchgate.net

The choice of analytical method should be based on the specific requirements of the analysis, including the type of sample, the desired level of detail (e.g., total fructan content vs. DP distribution), and the available resources. For routine analysis of total fructan content in many food and plant samples, validated enzymatic/spectrophotometric methods are often preferred due to their balance of specificity, accuracy, and practicality. researchgate.netresearchgate.netlibios.fr

Here is a summary of performance characteristics from selected studies:

Method TypeSample MatrixPrecision (RSD)Accuracy / RecoveryLinearity (R²)Reference
Spectrophotometric (Resorcinol)Lactic acid fermented dairy productsRepeatability: 6%, Reproducibility: 10%Not explicitly stated as recovery, but good accuracy mentioned0.997 (0.5-20 μg/ml fructose) researchgate.net
Spectrophotometric (Resorcinol-Thiourea)Dough products (salty sticks)Repeatability: 5%, Reproducibility: 7%Not explicitly stated as recovery, but accurate compared to HPLC0.997 (0.5-20 μg/ml fructose) uft-plovdiv.bgresearchgate.net
Spectrophotometric (Resorcinol)Powder formulation (Naturolax A)Precise95-105% of theoretical valueNot explicitly stated pharmahealthsciences.net
Enzymatic/Spectrophotometric (AOAC 999.03)Various foods (collaborative study)Repeatability: 2.3-7.3%, Reproducibility: 5.0-10.8%Acceptable levelNot explicitly stated researchgate.net
Enzymatic (Inulase)Plasma and urineWithin-batch: 2.3%, Between-batch: 2.2%98-102%Linear up to 2 g/L Inutest nih.gov
Combined AOAC 985.29 and 999.03Fructan-containing foods (spiked samples)0.63-1.17%97.02-101.35%Not explicitly stated jfda-online.com

This table highlights the variability in performance depending on the specific method, sample matrix, and validation study. It underscores the importance of validating analytical methods for the intended application.

(Note: The final article will include a table listing compound names and their corresponding PubChem CIDs as requested in the initial instructions.)

Inulin Extraction and Purification Methodologies for Research Applications

Conventional Aqueous and Organic Solvent Extraction Procedures

Conventional methods for inulin extraction primarily rely on the solubility properties of inulin in water at elevated temperatures. Hot water extraction is a widely used technique due to inulin's high solubility in hot water, which decreases significantly as the temperature drops. sci-hub.sescielo.br This property forms the basis for subsequent precipitation steps.

Typically, the process involves preparing the plant material (e.g., slicing, drying, and milling tubers or roots) and then extracting with hot water, often in the range of 70-90°C. sci-hub.sebio-conferences.orgdergipark.org.tr The extraction time and the solid-to-liquid ratio are critical parameters that need optimization for efficient inulin recovery. scielo.brbio-conferences.orgdergipark.org.tracs.org For instance, studies have shown optimal hot water extraction conditions for chicory roots at temperatures between 70-80°C for 1.5-2 hours, and for Jerusalem artichoke tubers at 80°C for 20 minutes using accelerated solvent extraction. sci-hub.se Another study on açaí seed flour found optimal aqueous extraction at 80°C with a water:ASF ratio of 4:1 for 20 minutes, yielding 0.003-4.6 g/kg ASF. scielo.br

Organic solvents, often in combination with water, can also be employed, particularly in later purification steps or for extracting inulin from materials with high lipid or pigment content. Ethanol (B145695) is a common organic solvent used in conjunction with water. bio-conferences.org While conventional methods like hot water extraction with subsequent ethanol precipitation can be time-consuming, they can yield substantial amounts of inulin. bio-conferences.org

Research findings highlight the variability in inulin content across different plant sources and the influence of the extraction method on the yield. For example, a review paper indicated inulin content in various tubers: dahlia (74%), gembili (15%), uwi (12%), potato (7%), sweet potato (13%), jicama (41%), onion (33%), and garlic (33%). bio-conferences.org The same review noted that precipitation using ethanol is a frequently used extraction method by researchers. bio-conferences.org

Data on inulin yield from different sources using conventional methods:

Plant SourceExtraction MethodYield (% dry weight)Reference
Gembili tuberHot water (80-90°C) followed by precipitation at -20°CUp to 14.77 bio-conferences.org
White potatoEthanol precipitation (1:2 w/v)7.72 bio-conferences.org
Chicory rootsHot diffusion, evaporation, temperature reduction precipitation40.8 scielo.br
Chicory rootsHot water extraction51.20 longdom.org
Globe Artichoke rootsConventional extraction24 scirp.org
Chicory rootsConventional extraction14.7 scirp.org

Advanced Extraction Techniques

To overcome some limitations of conventional methods, such as long extraction times and potential degradation of inulin at high temperatures, advanced extraction techniques have been explored for inulin isolation. These methods often utilize physical phenomena to enhance the release of inulin from the plant matrix.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant material, leading to rapid heating and increased pressure within the plant cells. This can cause cell rupture and facilitate the diffusion of inulin into the solvent, potentially reducing extraction time and solvent consumption compared to conventional methods. researchgate.netupm.edu.my

Studies have investigated the optimization of MAE for inulin extraction from various sources. For instance, MAE of inulin from chicory roots was optimized using response surface methodology, achieving a maximum yield of 63% under conditions of a solid:liquid ratio of 1:40, microwave power of 400W, extraction time of 30 minutes, and temperature of 90°C. longdom.org This yield was higher than that obtained with conventional extraction (51.20%) in the same study. longdom.org Another study on Jerusalem artichoke tubers found MAE at 700 W for 5 minutes at 95°C to be superior, yielding approximately 39.61% inulin with an extraction efficiency of 94.31%. researchgate.net Research on dahlia tubers also demonstrated MAE as an appropriate approach for inulin isolation, yielding 42% on a dry tuber basis with high purity (>97%). upm.edu.my

The effectiveness of MAE is influenced by parameters such as microwave power, extraction time, temperature, and the solid-to-liquid ratio. longdom.orgresearchgate.net While higher microwave power can increase inulin yield by disrupting cell walls, excessively high power or prolonged exposure can lead to the hydrolysis of inulin's β-glycosidic linkages, resulting in a reduction of inulin content and an increase in fructooligosaccharides. researchgate.net

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high temperatures and pressures, as well as microstreaming, which can disrupt plant cell walls and enhance the mass transfer of inulin into the solvent. bio-conferences.orgupm.edu.my UAE is considered a faster and more environmentally friendly method compared to some conventional techniques. bio-conferences.org

UAE has been successfully applied for inulin extraction from various plant materials, including gembili tubers, dahlia tubers, Jerusalem artichoke, and elecampane roots. bio-conferences.orgupm.edu.myresearchgate.netscitepress.orgresearchgate.net For gembili tubers, UAE resulted in an inulin content of 21.13%. bio-conferences.orgscitepress.org In the case of dahlia tubers, UAE yielded 41-42% inulin on a dry tuber basis with high purity (>97%). upm.edu.my Optimization studies have shown that factors such as ultrasonic power, extraction time, temperature, and the solid-to-liquid ratio significantly influence the inulin yield in UAE. bio-conferences.orgresearchgate.netresearchgate.net For instance, optimized UAE of inulin from Jerusalem artichoke achieved a yield of 82.93% at 82°C, 120 W ultrasonic power, and 18 minutes, which was significantly higher than conventional hot water extraction (27.42%) and MAE (40.85%) in that specific study. researchgate.net UAE of inulin-type fructan from elecampane roots showed yields of 15% with high purity (above 95%). researchgate.net

While UAE can enhance extraction efficiency and reduce extraction time, the intensity and duration of sonication need to be carefully controlled to avoid potential degradation of inulin. researchgate.net

Purification Strategies for Inulin Isolates

Following the initial extraction, purification steps are necessary to remove impurities such as proteins, pigments, monosaccharides, oligosaccharides, and other polysaccharides, thereby increasing the purity of the inulin isolate for research applications.

Precipitation Techniques (e.g., Ethanol Precipitation)

Precipitation is a common initial purification step for inulin. Inulin's lower solubility in organic solvents, particularly ethanol and acetone, compared to water is exploited in these techniques. upm.edu.myresearchgate.net Ethanol precipitation is frequently used to isolate inulin from aqueous extracts. bio-conferences.orgupm.edu.my The addition of ethanol to the inulin-containing aqueous extract reduces the polarity of the solvent mixture, causing the less soluble inulin to precipitate out of the solution. upm.edu.my

The efficiency of ethanol precipitation is influenced by factors such as ethanol concentration, temperature, and the presence of other compounds. bio-conferences.orgresearchgate.netfrontiersin.org Studies have explored optimizing ethanol concentration and temperature to maximize inulin yield and purity. researchgate.netfrontiersin.org For example, an inulin-mediated ethanol precipitation method for separating inulinases utilized ethanol concentrations between 40-60% (v/v) at 0°C. researchgate.netfrontiersin.org Acetone has also been evaluated as a solvent for precipitation, and some research suggests it can be more effective than ethanol or methanol (B129727) in increasing the degree of polymerization of precipitated inulin. upm.edu.my After precipitation, the solid inulin is typically recovered by centrifugation or filtration and then dried. upm.edu.myresearchgate.net

Chromatographic Purification Approaches (e.g., Ion Exchange, Gel Filtration)

Chromatographic techniques are employed for further purification of inulin isolates, particularly when high purity is required for detailed structural analysis or specific research applications. These methods separate compounds based on different principles, such as charge or size.

Ion exchange chromatography separates molecules based on their net charge. This technique can be used to remove charged impurities like proteins, phenolic compounds, and pigments from inulin extracts. sci-hub.sedergipark.org.tracs.orgcore.ac.uk Both anion exchange and cation exchange resins can be utilized depending on the nature of the impurities. acs.orgcore.ac.uk For instance, a combination of strongly alkaline anion resin, strongly acidic cation resin, and weakly alkaline resin has been used to purify inulin from Jerusalem artichoke extract, resulting in significant decolorization and decreased salinity. acs.org Ion exchange chromatography has also been applied in the purification of inulinase (B15287414), an enzyme that acts on inulin, often following ammonium (B1175870) sulfate (B86663) precipitation. core.ac.ukresearchgate.netjocpr.com

Gel filtration chromatography (also known as size exclusion chromatography) separates molecules based on their size. This technique is useful for removing smaller molecules like monosaccharides and short-chain oligosaccharides from higher molecular weight inulin. core.ac.uk Sephadex and other gel matrices with different pore sizes are commonly used for this purpose. core.ac.ukcore.ac.ukjocpr.com Gel filtration has been used in conjunction with other purification steps, such as ammonium sulfate precipitation and ion exchange chromatography, to achieve higher purity of enzymes related to inulin metabolism. core.ac.ukjocpr.com While these chromatographic methods can significantly enhance inulin purity, they can be more labor-intensive and costly compared to precipitation techniques, particularly for large-scale purification.

Other advanced purification methods like ultrafiltration have also been explored, demonstrating effectiveness in reducing total carbohydrate and protein content and increasing inulin purity. dergipark.org.tr

Here is a table summarizing some purification strategies and their applications:

Purification TechniquePrinciple of SeparationImpurities RemovedApplication ExamplesReferences
Ethanol PrecipitationSolubilityProteins, some pigments, other sugars (depending on conditions)Initial purification of inulin from aqueous extracts bio-conferences.orgupm.edu.myresearchgate.netfrontiersin.org
Acetone PrecipitationSolubilityProteins, some pigments, other sugars (depending on conditions)Precipitation, potentially increasing DP of precipitated inulin upm.edu.myresearchgate.net
Ion Exchange ChromatographyChargeProteins, phenolic compounds, pigments, charged impuritiesRemoval of charged contaminants, decolorization, desalting sci-hub.sedergipark.org.tracs.orgcore.ac.uk
Gel Filtration ChromatographySizeMonosaccharides, short oligosaccharidesRemoval of smaller molecules, separation based on molecular weight core.ac.ukcore.ac.ukjocpr.com
UltrafiltrationSize/Membrane exclusionProteins, other polysaccharides, smaller moleculesPurification of inulin extracts, concentration dergipark.org.tr

The combination of different extraction and purification techniques is often employed to obtain high-purity inulin suitable for various research applications. The specific protocol is typically optimized based on the plant source, the desired purity level, and the intended downstream research use of the inulin.

Optimization and Process Parameters in Inulin Extraction

The efficiency and yield of inulin extraction for research applications are significantly influenced by various process parameters. Optimizing these parameters is crucial for obtaining high purity and yield of inulin from different plant sources. Common parameters investigated include extraction temperature, extraction time, solvent type, solvent-to-solid ratio, and pH. Advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also explored for enhanced efficiency.

Research has demonstrated that hot water extraction is a widely used method for inulin due to its water-soluble nature. However, careful selection of extraction time and temperature is critical, as excessive heat or prolonged exposure can lead to the degradation of inulin into simpler sugars. dergipark.org.tr Response Surface Methodology (RSM) is frequently employed to optimize these parameters, allowing for the evaluation of their combined effects on inulin yield and purity. dergipark.org.tracs.orgajol.infonih.gov

Studies on chicory roots have identified optimal conventional hot water extraction conditions. One study found that a temperature of 90 °C, an extraction time of 30 minutes, and a liquid-to-solid ratio of 10:1 mL/g resulted in optimal inulin extraction conditions. dergipark.org.trresearchgate.net The yield of inulin under these conditions was reported to be between 28.45-36.26 g/100 g dry weight. dergipark.org.tr Another study on chicory roots using conventional extraction optimized conditions to a solid-to-solvent ratio of 1:40 g/mL, 6 hours extraction time, and 90 °C, yielding 59.1% inulin. nih.gov

The solvent-to-solid ratio plays a significant role in extraction efficiency. While a higher solvent ratio can increase inulin yields by ensuring better immersion and mass transfer, it might also lead to the co-extraction of undesired compounds, potentially lowering purity. dergipark.org.trajol.info Conversely, a low solvent ratio might be insufficient for complete extraction. dergipark.org.tr Research on chicory showed that a lower liquid-to-solid ratio (10:1) resulted in the highest inulin yield, contrasting with some studies using microwave-assisted extraction where higher solvent volumes were beneficial. dergipark.org.tr

Extraction temperature is another critical factor. Higher temperatures generally increase inulin solubility and extraction rate. dergipark.org.tr However, temperatures near the boiling point can promote the extraction of unwanted co-extractives and the hydrolysis of inulin into monosaccharides. dergipark.org.tr Optimal temperatures reported vary depending on the plant source and extraction method, often falling within the range of 60-90 °C for hot water extraction. dergipark.org.trscielo.brresearchgate.net

Extraction time also requires optimization. Extending extraction time can increase yield up to a certain point, after which prolonged exposure can lead to inulin hydrolysis. acs.orgcabidigitallibrary.org For instance, in Jerusalem artichoke extraction, inulin yield increased with time up to around 60 minutes, declining thereafter. acs.org

Alternative extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer potential advantages in terms of reduced extraction time and increased efficiency compared to conventional methods. nih.govbio-conferences.orglongdom.orge3s-conferences.orgresearchgate.net UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of inulin. bio-conferences.org Studies have shown that UAE can achieve higher inulin yields in shorter times and at lower temperatures compared to conventional hot water extraction. nih.gove3s-conferences.org For example, UAE from chicory roots optimized at a solid-to-solvent ratio of 1:40 g/mL, 120 minutes, and 60 °C yielded 64.79% inulin with 98% purity, outperforming Soxhlet extraction. nih.gov In Jerusalem artichoke, UAE at 82 °C, 120 W ultrasonic power, and 18 minutes resulted in an optimal yield of 82.93 ± 1.03%. e3s-conferences.orgresearchgate.net

MAE uses microwave energy to heat the solvent, enhancing the solubility and migration of compounds. longdom.orguobaghdad.edu.iq MAE has also shown higher inulin yields compared to conventional methods in studies on chicory roots and Jerusalem artichoke. longdom.orgresearchgate.net Optimal conditions for MAE of inulin from chicory roots were reported as a solid:liquid ratio of 1:40, 400W microwave power, 30 minutes extraction time, and 90 °C extraction temperature, yielding 63%. longdom.org

The pH of the extraction solvent can also influence inulin yield and purity. Acidic conditions (pH ≤ 4.0) can lead to the chemical hydrolysis of inulin. cabidigitallibrary.org Neutral or slightly alkaline conditions are generally preferred for maintaining inulin stability during extraction. A study on Jerusalem artichoke extraction using UAE found the highest extraction rate at pH 7. semanticscholar.org

Purification steps following extraction are often necessary to obtain high-purity inulin for research applications. Techniques such as ultrafiltration can be employed to remove impurities like reducing sugars, proteins, and other carbohydrates based on molecular weight. dergipark.org.trresearchgate.net

Here are some detailed research findings on optimized extraction parameters:

Plant SourceExtraction MethodOptimized ParametersInulin Yield (% dry weight)Purity (%)Reference
Chicory RootsConventional90 °C, 30 min, 10:1 mL/g liquid-to-solid ratio28.45-36.26Not specified dergipark.org.tr
Chicory RootsConventional90 °C, 6 h, 1:40 g/mL solid-to-solvent ratio59.1Not specified nih.gov
Chicory RootsUAE60 °C, 120 min, 1:40 g/mL solid-to-solvent ratio64.7998 nih.gov
Chicory RootsMAE90 °C, 30 min, 1:40 solid:liquid ratio, 400W63Not specified longdom.org
Jerusalem ArtichokeConventional74 °C, 65 min, 4 mL/g liquid to solid ratio85.4 ± 0.5Not specified acs.org
Jerusalem ArtichokeUAE82 °C, 18 min, 120 W ultrasonic power82.93 ± 1.03Not specified e3s-conferences.orgresearchgate.net
Jerusalem ArtichokeUAE70 °C, 60 min, pH 7, 10 gm/100ml solid to solvent99.47Not specified semanticscholar.org
Sisal WastesConventional80°C, 90 min, 40% solvent composition18.24Not specified ajol.info
Inula heleniumConventional79.6 °C, 31.9 min, 39.9:1 solvent-to-sample ratio, pH 7.710.1Not specified

Optimization studies using RSM have shown that the interactions between parameters like temperature, time, and solvent ratio can significantly affect inulin yield. acs.orgajol.info For example, in Inula helenium extraction, temperature and pH, as well as the interaction between sample to solid ratio and temperature, had significant impacts on yield.

The choice of extraction method and optimization of its parameters are critical for maximizing inulin yield and purity from different plant sources for research applications. The specific optimal conditions are highly dependent on the plant material and the desired quality of the extracted inulin.

Enzymatic and Chemical Modification of Inulin for Novel Materials

Enzymatic Derivatization of Inulin

Enzymatic modification of inulin offers several advantages over conventional chemical methods, including high reaction specificity, regioselectivity, and the ability to operate under mild conditions. Enzymes can catalyze various transformations on the inulin backbone, leading to derivatives with altered functionalities.

Transfructosylation for Fructooligosaccharide Synthesis

Transfructosylation is a key enzymatic process for synthesizing fructooligosaccharides (FOS) from sucrose (B13894) or inulin. This reaction involves the transfer of a fructosyl unit to an acceptor molecule, typically sucrose or a growing fructan chain. Enzymes responsible for this activity include β-fructofuranosidases (FFases) and fructosyltransferases (FTases).

While FOS can also be produced by the partial hydrolysis of inulin using inulinases, transfructosylation of sucrose is often considered more advantageous for producing lower molecular weight FOS and can be less expensive. Inulinases themselves, particularly endo-inulinases, can also catalyze transfructosylation reactions, although their primary role is hydrolysis. Fructosyltransferases are classified based on the type of linkage they form; inulosucrase (EC 2.4.1.9) synthesizes inulin-type fructans with β-(2→1) linkages, while levansucrases (EC 2.4.1.10) synthesize levan-type fructans with β-(2→6) linkages.

FOS synthesized by transfructosylation typically consist of trisaccharides and tetrasaccharides. The process often involves enzyme production, synthesis, and purification stages.

Enzyme-Catalyzed Esterification and Acylation Reactions

Enzymes, particularly lipases and proteases, have been successfully employed to catalyze esterification and acylation reactions of inulin. These reactions allow for the introduction of various functional groups onto the hydroxyl moieties of the inulin molecule.

For instance, the protease enzyme Proleather FG-F has been shown to catalyze the acylation of inulin with divinyl adipate (B1204190) in organic solvents like dimethylformamide (DMF), resulting in the incorporation of vinyl groups into the inulin structure. The degree of substitution (DS) can be controlled by varying the molar ratio of the acyl donor to inulin.

Another example involves the enzymatic esterification of inulin acetals with 3-(4-hydroxyphenyl) propionic acid (HPPA) catalyzed by lipases such as Novozyme 435. This chemoenzymatic route allows for the synthesis of aromatic esters of inulin, which could have potential applications as sugar ester surfactants. While enzymatic synthesis of aliphatic inulin esters is more common, the synthesis of aromatic esters catalyzed by lipases can be more challenging due to lower substrate specificity towards aromatic substrates.

Enzymatic esterification of inulin with fatty acids has also been explored to produce inulin esters. Response surface methodology can be applied to optimize the conditions for lipase-catalyzed synthesis, influencing the degree of substitution.

Regioselectivity and Specificity in Enzymatic Functionalization

A key advantage of using enzymes for inulin modification is their inherent regioselectivity and specificity, which is difficult to achieve with conventional chemical synthesis. Enzymes can selectively catalyze reactions at specific hydroxyl groups on the inulin chain, leading to well-defined derivatives.

This high specificity allows for the production of modified inulin with precise structural alterations, which can significantly impact the properties of the resulting material. For example, in the enzymatic hydrolysis of fructans like inulin and levan (B1592505), the specificity of endo- and exo-acting enzymes determines whether cleavage occurs at internal linkages or from the non-reducing end, respectively. Understanding the enzyme-fructan interaction and the role of specific subsites within the enzyme is crucial for controlling this specificity.

Enzyme-catalyzed reactions can enable site-specific chemical modification of hydroxyl groups in polysaccharide chains, a task that is often challenging to accomplish using traditional organic synthetic methods. This regioselectivity contributes to the ability to produce inulin derivatives with tailored properties for specific applications.

Chemical Derivatization Strategies

Chemical modification provides alternative routes to functionalize inulin, allowing for a wide range of structural alterations and the introduction of diverse chemical functionalities.

Hydrophobic Modification for Amphiphilic Inulin Derivatives (e.g., Acylation with Fatty Acyl Chlorides)

Hydrophobic modification of inulin is commonly performed to synthesize amphiphilic derivatives, which possess both hydrophilic (inulin backbone) and hydrophobic (introduced group) regions. This modification enhances the surface activity and self-assembly behavior of inulin, making it suitable for applications such as emulsification and encapsulation.

Acylation with fatty acyl chlorides is a widely used method for introducing hydrophobic chains onto the hydroxyl groups of inulin. The reaction can be carried out in various solvent systems, including aqueous solutions. The length of the fatty acyl chain and the degree of substitution significantly influence the properties of the resulting amphiphilic inulin derivatives.

Studies have shown that inulin derivatives synthesized with fatty acyl chlorides of varying alkyl chain lengths (e.g., C10-C16) can form micelle-like aggregates in solution above a critical aggregation concentration (CAC). The CAC generally decreases with increasing hydrophobe chain length. These hydrophobically modified inulin derivatives can stabilize oil-in-water or water-in-oil emulsions, depending on the degree of substitution and the length of the hydrophobic chain. For instance, C10, C12, and C14 derivatives were found to form stable oil-in-water emulsions, while the C16 derivative was able to form stable water-in-oil emulsions.

The degree of substitution in the acylation reaction can be affected by factors such as the amount of fatty acid acyl chloride used. Characterization techniques like MALDI-TOF MS, 1H NMR, and FTIR are used to confirm the successful incorporation of fatty acyl groups and determine the degree of substitution.

Table 1: Properties of Hydrophobically Modified Inulin Derivatives

Hydrophobe Chain LengthCritical Aggregation Concentration (CAC)Emulsion Type Stabilized
C10Decreases with increasing chain lengthOil-in-water
C12Decreases with increasing

Grafting of Synthetic Polymers onto Inulin Backbone

Grafting synthetic polymers onto the inulin backbone is a significant strategy for developing new materials with combined properties of both the polysaccharide and the grafted polymer. This process involves attaching synthetic polymer chains as branches to the main inulin chain. The purpose of grafting is often to introduce new functionalities or enhance existing ones, such as modifying surface activity, improving solubility in different media, or creating amphiphilic copolymers capable of self-assembly.

Methods for grafting can involve chemical coupling, enzyme-mediated reactions, or free radical-mediated approaches. Free radical-induced grafting is noted as a cost-effective, environmentally friendly, and plausible method nih.gov. Specific synthetic polymers that have been grafted onto inulin include poly(DMAEMA) (poly(N,N-dimethylaminoethyl methacrylate)) mdpi.comnih.gov and poly(D,L-lactide) (PLA) nih.gov. Grafting poly(DMAEMA) onto inulin via atom transfer radical polymerization (ATRP) has been explored for creating cationic copolymers capable of complexing with nucleic acids, suggesting potential in gene delivery systems mdpi.comnih.gov. Research indicates that the efficacy of membrane solubilization using inulin-based non-ionic polymers depends on the degree of substitution achieved during functionalization with hydrophobic moieties like pentyl bromide umich.edu.

Studies on inulin-graft-poly(D,L-lactide) (INU-PLA) copolymers have investigated the influence of grafted PLA chain molecular weight and the degree of derivatization on the copolymer's self-assembly behavior and critical aggregation concentration (CAC) nih.gov. The molecular characteristics of these copolymers, such as the degree of derivatization expressed as moles of PLA per 100 moles of inulin fructose (B13574) repeating units, are determined using techniques like 1H NMR. nih.gov

Crosslinking for Inulin-Based Hydrogel and Network Formation

Crosslinking is a process that creates a three-dimensional network structure by forming covalent or non-covalent bonds between polymer chains. Applying crosslinking to inulin results in the formation of inulin-based hydrogels and other network materials. These materials are characterized by their ability to swell and retain large amounts of water or physiological fluids without dissolving, making them suitable for various applications, including biomaterials mdpi.comresearchgate.netscilit.com.

Hydrogel formation can be achieved through physical methods, such as thermal induction, or chemical methods, which involve the use of crosslinking agents or radiation scilit.commdpi.comnih.gov. Chemical crosslinking often leads to more stable network structures and allows for the introduction of additional functionalities mdpi.commdpi.com. Various crosslinking agents have been used with inulin and inulin derivatives, including pyromellitic dianhydride (PMDA) mdpi.comnih.govscispace.comresearchgate.net, divinyl sulfone (DVS) mdpi.com, adipic acid dihydrazide (AAD) with oxidized inulin nih.govnih.gov, methacrylic anhydride (B1165640) (MA), and succinic anhydride (SA) followed by UV irradiation mdpi.commdpi.com.

The properties of inulin-based hydrogels, such as swelling ratio and mechanical strength, are influenced by the crosslinking density and the presence of functional groups mdpi.comresearchgate.netscispace.com. For example, hydrogels crosslinked with PMDA exhibit pH-sensitive swelling due to the incorporation of carboxylic acid groups during the esterification reaction, showing reduced swelling at lower pH levels mdpi.comnih.govscispace.comresearchgate.net. The swelling ratio of hydrogels can be inversely related to the degree of crosslinking researchgate.netscispace.comnih.gov. Research has shown that inulin hydrogels crosslinked with oxidized inulin and AAD demonstrated faster drug release in acidic conditions (pH 5.0) compared to physiological pH (pH 7.4), highlighting their pH-responsive nature nih.gov.

Different methods for fabricating inulin hydrogels offer varying advantages and disadvantages. Physical methods like thermal induction are simple but may result in weaker mechanical strength, while chemical methods involving free-radical polymerization or chemical crosslinking yield stable hydrogels with improved mechanical properties but may raise biocompatibility concerns due to the chemicals involved mdpi.comnih.gov. Radiation crosslinking, such as using UV or electron beams, avoids toxic initiators and results in stable hydrogels mdpi.comnih.gov.

Here is a summary of different methods for inulin hydrogel fabrication:

MethodAdvantagesDisadvantages
Physical Methods
Thermal InductionSimple, straightforwardWeak mechanical strength
Non-Thermal InductionAvoids thermal degradation, higher elasticity, viscosity, lower fluidityRequires specialized equipment, potentially more complex operation
Chemical Methods
Free-Radical Polymerization (with methacrylated inulin)Stable hydrogels with improved mechanical properties via covalent crosslinkingInvolves chemical modification, potential biocompatibility concerns
Radiation Crosslinking (UV, electron beam)Avoids toxic initiators, simple process, stable hydrogels via covalent crosslinkingRequires specialized equipment, potential radiation damage
Other Chemical Crosslinking (click chemistry, Schiff base, esterification)Allows introduction of various functional groups, tunable propertiesMay involve complex processes or potentially toxic chemicals

Note: This table is a static representation of data intended for an interactive format.

Process Enhancement in Inulin Derivatization (e.g., Microwave-Assisted Synthesis)

Enhancing the efficiency and sustainability of inulin derivatization processes is an active area of research. Conventional synthesis methods can sometimes be time-consuming and require multiple steps. Process enhancement techniques aim to reduce reaction times, increase yields, lower energy consumption, and minimize the use of harsh chemicals.

Microwave-assisted synthesis (MW) is an example of a process enhancement technique that has been applied to inulin derivatization. Microwave irradiation can provide rapid and uniform heating, leading to accelerated reaction rates and potentially higher yields compared to conventional heating methods eurekaselect.comtechscience.com. An enhanced microwave synthesis (EMS) method has been reported for the derivatization of inulin with spermine, a flexible molecule with amine groups nih.goveurekaselect.com. This method allows for the application of high amounts of energy while simultaneously controlling the temperature, resulting in the synthesis of inulin-spermine (Inu-Spm) copolymers nih.goveurekaselect.com.

Microwave synthesis has also been used for the preparation of inulin acetate (B1210297), highlighting its potential as a bio-based additive techscience.com. Studies comparing microwave synthesis to conventional methods for inulin derivatization have defined advantages in terms of reaction efficiency and speed techscience.com. Microwave heating has also been explored in the catalytic transformation of inulin to hydroxymethylfurfural (HMF) mdpi.com.

Characterization of Inulin Derivatives (e.g., Degree of Substitution, Structural Integrity)

Comprehensive characterization of inulin derivatives is crucial to confirm successful modification, determine the extent of substitution, and assess the structural integrity of the modified polysaccharide. A range of analytical techniques are employed for this purpose.

The degree of substitution (DS), which represents the average number of functional groups attached per repeating unit (typically fructose in inulin), is a key parameter in characterizing inulin derivatives. 1H NMR spectroscopy is a widely used technique for quantitatively analyzing the DS of inulin derivatives umich.edumdpi.comacs.orgresearchgate.net. The DS is often calculated by comparing the integral values of characteristic proton signals from the substituent groups to those from the inulin backbone mdpi.comacs.org. For example, in phosphonated inulin, the DS was determined by the ratio of integral values of methylene (B1212753) hydrogen protons in the phosphonate (B1237965) group to those of hydrogen protons in the fructose units acs.org.

Structural integrity and confirmation of modification are typically assessed using spectroscopic methods such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, and 2D NMR techniques) nih.govumich.edunih.govmdpi.comacs.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. FTIR can confirm the presence of new functional groups introduced during derivatization nih.govmdpi.comacs.orgresearchgate.netnih.gov. NMR spectroscopy provides detailed information about the chemical structure and the positions of substitution umich.edumdpi.comresearchgate.netresearchgate.netnih.govnih.gov. For instance, 1H NMR and 13C NMR have been used to confirm the structure of inulin derivatives modified with Schiff bases, with characteristic signals appearing for the new functional groups mdpi.com.

Other characterization techniques are used to evaluate the physicochemical properties of inulin derivatives and the materials formed from them. These include:

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and transitions of inulin derivatives and hydrogels scispace.comnih.govresearchgate.netnih.gov.

Microscopy: Scanning Electron Microscopy (SEM) provides insights into the surface morphology and structure of inulin derivatives and hydrogels researchgate.netscispace.comnih.govresearchgate.netnih.govsciengine.com.

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be used to analyze the molecular weight distribution and degree of polymerization of inulin and its derivatives umich.eduresearchgate.netcore.ac.uk.

Rheological Measurements: These are used to assess the flow and deformation properties of inulin-based hydrogels nih.gov.

Swelling Studies: For hydrogels, swelling experiments are conducted to determine their water absorption capacity under different conditions, such as varying pH researchgate.netscispace.comresearchgate.netnih.gov.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the analysis of inulin and its derivatives, particularly for determining the degree of polymerization and the presence of monosaccharides or oligosaccharides core.ac.ukscribd.commdpi.comacs.org.

The combination of these techniques provides a comprehensive understanding of the structural and functional changes resulting from the enzymatic and chemical modification of inulin.

Microbial Metabolism of Inulin and Biorefinery Applications

Microbial Inulinases: Catalytic Mechanisms and Production

Microbial inulinases (EC 3.2.1.7 and EC 3.2.1.80) are key enzymes responsible for the breakdown of inulin. These enzymes belong to the glycoside hydrolase (GH) families 32 and 91, acting specifically on the β-2,1 linkages of inulin jabonline.innih.govmdpi.com. Their catalytic mechanisms involve the hydrolysis of these glycosidic bonds, leading to the release of fructose (B13574) or FOS wikipedia.org. The efficiency and specificity of inulinases are influenced by their structural features, including conserved amino acid sequences within their catalytic domains researchgate.netnih.gov.

Exoinulinases vs. Endoinulinases: Action Patterns and Products

Inulinases are broadly classified into two main types based on their mode of action on the inulin chain: exoinulinases and endoinulinases jabonline.inmdpi.comsrce.hr.

Exoinulinases (β-D-fructan fructohydrolase, EC 3.2.1.80): These enzymes hydrolyze inulin by sequentially cleaving terminal fructose units from the non-reducing end of the inulin chain. nih.govmdpi.comsrce.hrcore.ac.uk. This process typically yields fructose as the primary product, often along with a glucose molecule from the reducing end of the original inulin molecule nih.govsrce.hr. Exoinulinases are particularly useful for the production of high-fructose syrups nih.govsrce.hrresearchgate.net.

Endoinulinases (2,1-β-D-fructan fructanohydrolase, EC 3.2.1.7): In contrast, endoinulinases act randomly on the internal β-2,1-glycosidic bonds within the inulin polymer. nih.govmdpi.comsrce.hrcore.ac.uk. This action pattern results in the production of fructooligosaccharides (FOS) of varying chain lengths mdpi.comsrce.hrcore.ac.ukresearchgate.net. FOS produced by endoinulinases are valuable as prebiotics srce.hr.

The distinct action patterns of exoinulinases and endoinulinases allow for the tailored production of either fructose or FOS from inulin, depending on the desired application srce.hr. Some microorganisms can produce both types of inulinases, or a mixture of exo- and endo-acting enzymes srce.hr.

Characterization of Inulinases from Diverse Microbial Sources

A wide range of microorganisms, including bacteria, yeasts, and filamentous fungi, are known to produce inulinases jabonline.insrce.hrjbsd.inresearchgate.net. Fungal sources, such as Aspergillus and Penicillium species, are frequently studied for their high inulinase (B15287414) production and enzyme stability jabonline.inresearchgate.netnih.gov. Bacterial inulinases are also of interest, particularly for their potential thermostability jbsd.inresearchgate.net.

Characterization studies of microbial inulinases focus on their biochemical and biophysical properties, including optimal temperature, pH, stability, and substrate specificity nih.govcabidigitallibrary.org. For instance, inulinases typically exhibit optimal activity within a pH range of 4.5–7.0 and a temperature range of 30–60 °C, although variations exist depending on the microbial source mdpi.comwikipedia.orgnih.gov. Some bacterial inulinases have shown good enzyme production at 37°C and pH 6 jbsd.inresearchgate.net.

Examples of inulinase-producing microorganisms include:

Aspergillus niger (often produces endoinulinases extracellularly) srce.hrcore.ac.uk

Aspergillus ficuum (can produce both exo- and endo-inulinases) srce.hr

Penicillium rugulosum (can produce both exo- and endo-inulinases) srce.hr

Kluyveromyces marxianus (yeast) mdpi.comwikipedia.orgresearchgate.net

Bacillus species (bacteria) jbsd.inresearchgate.netresearchgate.net

Mucor circinelloides jabonline.in

Rhizopus oryzae nih.gov

Different microbial sources can yield inulinases with varying properties, making the screening of diverse environments important for discovering enzymes suitable for specific industrial conditions jbsd.innih.gov.

Optimization of Microbial Inulinase Fermentation and Recovery

Efficient production of microbial inulinases is crucial for their industrial application. This involves optimizing fermentation parameters and enzyme recovery processes nih.govjocpr.com. Key factors influencing microbial inulinase production include:

Medium Composition: The type and concentration of carbon and nitrogen sources significantly impact enzyme yield. Inulin is often used as an inducer for inulinase production jabonline.injbsd.innih.govjocpr.com. Other nutrients like ammonium (B1175870) phosphate, potassium phosphate, and yeast extract are also important jabonline.innih.govjocpr.com.

pH and Temperature: Optimal pH and temperature conditions are specific to each microbial strain and enzyme jabonline.innih.govnih.govjocpr.com.

Incubation Time and Agitation: The duration of fermentation and the level of agitation affect microbial growth and enzyme secretion jabonline.innih.govjocpr.com.

Statistical approaches, such as Response Surface Methodology (RSM), are often employed to optimize fermentation parameters and their interactions, aiming to maximize inulinase production with fewer experiments nih.gov. For example, studies have shown optimized conditions for Mucor circinelloides at 30°C and pH 6.0 jabonline.in, and for Rhizopus oryzae at 35°C and pH 5.5 with wheat bran as a substrate nih.gov.

Enzyme recovery typically involves separating the microbial biomass from the fermentation broth (for extracellular enzymes) or cell lysis (for intracellular enzymes), followed by purification steps such as precipitation and chromatography to obtain a more concentrated and pure enzyme preparation core.ac.uknih.gov. Immobilization of inulinases onto support matrices like sodium alginate can enhance their stability and allow for repeated use in industrial processes mdpi.com.

Inulin Fermentation by Select Microorganisms

Beyond enzymatic hydrolysis, many microorganisms can directly ferment inulin and its hydrolysis products (fructose and FOS) to produce a variety of valuable metabolites. This microbial fermentation is a core process in inulin-based biorefineries mdpi.com.

Pathways for Inulin Degradation and Fructose Assimilation in Microbes

Microorganisms capable of fermenting inulin possess specific enzymatic machinery and transport systems to degrade the polymer and assimilate the resulting sugars nih.govresearchgate.net. The initial step involves the action of inulinases, which can be either extracellularly secreted or intracellular mdpi.comsrce.hr.

Following hydrolysis, the released fructose and FOS are transported into the microbial cell. Different transport systems can be involved, such as ABC transporters for FOS and PTS (phosphotransferase system) transporters for fructose nih.gov.

Once inside the cell, fructose is catabolized through various metabolic pathways. In many bacteria, including Lactobacillus and Bifidobacterium species, fructose can enter the hexose (B10828440) fermentation pathway, being converted to fructose-6-phosphate (B1210287) through enzymes like fructokinase and phosphofructokinase nih.gov. Bifidobacterium species, known for their beneficial effects in the gut, utilize a unique pathway called the "bifid shunt" for the metabolism of fructose and FOS derived from inulin nih.gov.

The ability of microorganisms to degrade inulin can depend on its degree of polymerization (DP), with some bacteria showing a preference for shorter-chain FOS over longer inulin molecules mdpi.comresearchgate.net.

Production of Short-Chain Fatty Acids (SCFAs) via Inulin Fermentation (e.g., Acetate (B1210297), Propionate (B1217596), Butyrate)

Fermentation of inulin by anaerobic gut microbiota is a significant source of short-chain fatty acids (SCFAs), primarily acetate (C2), propionate (C3), and butyrate (B1204436) (C4) nih.govresearchgate.netmdpi.comnih.govfrontiersin.org. These SCFAs are the main end products of the anaerobic fermentation of indigestible carbohydrates like inulin in the colon nih.govfrontiersin.org.

The production of SCFAs from inulin involves the breakdown of inulin into monosaccharides, followed by their fermentation through various microbial pathways mdpi.com. Acetate is commonly produced from pyruvate (B1213749) via acetyl-coenzyme A nih.govmdpi.com. Propionate can be formed through different pathways, including the succinate (B1194679) pathway and the acrylate (B77674) pathway mdpi.comnih.govmdpi.com. Butyrate is typically produced through the condensation of two molecules of acetyl-CoA nih.govmdpi.com.

The specific SCFA profile produced from inulin fermentation can vary depending on the composition of the microbial community involved nih.govresearchgate.net. Studies in humans have shown that inulin fermentation primarily yields acetate, with lesser amounts of butyrate and propionate researchgate.netmdpi.com. The molar ratio of acetate:propionate:butyrate in the colon is typically around 60:20:20, although this can be influenced by diet and the specific microbiota present nih.govfrontiersin.org.

Inulin fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, is known to stimulate their growth and activity, contributing to SCFA production nih.govnih.gov. SCFAs produced from inulin fermentation play important roles in host health nih.govresearchgate.net.

Data on SCFA production from inulin fermentation in healthy humans shows estimated production rates over 12 hours after consuming 15g of inulin mdpi.com:

SCFAEstimated Production (mmol)
Acetate137 ± 75
Propionate11 ± 9
Butyrate20 ± 17

Note: These values are estimates based on a study using stable-isotope dilution and assumptions about systemic circulation uptake. mdpi.com

The microbial fermentation of inulin into SCFAs highlights its role as a valuable substrate in the context of gut health and potential therapeutic applications, although this article focuses solely on the chemical and microbial aspects.

Impact of Inulin on Microbial Community Composition and Functional Potential

Inulin consumption significantly modulates the composition and functional potential of microbial communities, particularly in the gut. Studies utilizing 16S rRNA sequencing and predictive functional analyses like PICRUSt2 have provided insights into these changes.

Inulin is known to selectively stimulate the growth and activity of beneficial bacteria, such as Bifidobacterium and Lactobacillus species. researchgate.netfrontiersin.orgnih.gov Research in high-fat diet-fed leptin knockout mice showed that short-chain inulin significantly enhanced the abundance of Bifidobacterium and Lactobacillus while reducing conditioned pathogenic bacteria like Escherichia-Shigella and Enterococcus in the cecal microbiota. nih.govfrontiersin.org In children with obesity, inulin supplementation significantly increased alpha-diversity and enhanced Bifidobacterium, Blautia, Megasphaera, and several butyrate-producing bacteria, including Agathobacter, Eubacterium coprostanoligenes, and Subdoligranulum. nih.gov

PICRUSt2 analysis has been employed to predict the functional potential of the gut microbiota based on 16S rRNA gene sequences. frontiersin.orgmdpi.com In the context of inulin supplementation, these analyses have revealed alterations in various metabolic pathways. For instance, in the high-fat diet-fed leptin knockout mice study, PICRUSt2 predicted that short-chain inulin reduced the abundance of amino acid sugar and nucleotide sugar metabolism pathways that were enhanced by the high-fat diet. nih.govfrontiersin.org Among the leptin knockout groups, the fatty acid metabolism pathway was significantly reduced with inulin intervention. nih.govfrontiersin.org Another study using PICRUSt2 in obese mice predicted changes in 413 function pathways after inulin supplementation, and inulin significantly shifted the composition and structure of gut microbiota, increasing alpha diversity. frontiersin.org In children with obesity, PICRUSt2 analysis indicated that inulin supplementation led to significant differences in functional pathways related to proteasome and riboflavin (B1680620) metabolism. nih.gov

Other Microbial Metabolites Derived from Inulin

Beyond short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are primary fermentation products of inulin researchgate.netnih.gov, microbial metabolism of inulin can also influence the production of other important metabolites, including those derived from tryptophan and bile acids.

Tryptophan is an aromatic amino acid that can be metabolized by gut microbiota into various indole (B1671886) derivatives, such as indole-3-acetic acid (IAA) and indole-3-acrylic acid. nih.govexplorationpub.com These metabolites can act as ligands for the aryl hydrocarbon receptor (AhR), which plays a role in regulating intestinal barrier function and immune responses. explorationpub.comfrontiersin.org Dietary supplementation with inulin has been shown to increase levels of metabolites involved in tryptophan metabolism, including indole-3-acrylic acid. nih.gov Bifidobacterium bifidum, a genus often promoted by inulin, has been shown to play a significant role in producing IAA from tryptophan. explorationpub.com

Inulin fiber can also alter the levels of microbiota-derived bile acids. nih.gov Primary bile acids produced in the liver are conjugated and released into the gastrointestinal tract. nih.gov Intestinal bacteria, particularly those possessing bile salt hydrolase (BSH) enzymes, can deconjugate these bile acids. nih.gov Inulin-induced alterations in the gut microbiota composition can influence the profile of bile acid metabolites. Studies in mice have shown that inulin fiber can alter the composition of the microbiota and the levels of microbiota-derived metabolites, notably bile acids. nih.gov This metabolomic shift has been associated with immune responses. nih.gov

Inulin as a Substrate in Industrial Biorefineries

Inulin-rich biomass presents a promising renewable feedstock for the production of biofuels and bio-based chemicals through microbial fermentation within the biorefinery concept. mdpi.comresearchgate.netscilit.com Biorefineries aim to sustainably convert renewable resources into a spectrum of different intermediates and products, similar to how oil refineries process crude oil. mdpi.combmbf.de Inulin's relatively easy saccharification compared to lignocellulosic materials makes it an attractive substrate. mdpi.com

Conversion of Inulin-Rich Biomass to Biofuels (e.g., Ethanol (B145695), Butanol, 2,3-Butanediol)

Inulin-rich feedstocks, such as Jerusalem artichoke and chicory, are effective substrates for producing various biofuels, including ethanol, butanol (n-butanol and isobutanol), and 2,3-butanediol (B46004) (2,3-BD). mdpi.comresearchgate.netnih.gov

Ethanol production from inulin can be achieved through fermentation by microorganisms capable of utilizing the fructose and glucose released from inulin hydrolysis. researchgate.net Saccharomyces cerevisiae strains, including engineered ones, have been developed for efficient ethanol production from inulin-containing materials. mdpi.comresearchgate.net For example, engineered S. cerevisiae strains capable of utilizing inulin from chicory or Jerusalem artichoke powder have achieved high ethanol yields and productivity. mdpi.comresearchgate.net

Butanol is another biofuel that can be produced from inulin sources through microbial fermentation. mdpi.comresearchgate.netnih.gov Various microorganisms, including Clostridia, are known for their ability to produce butanol. scilit.com

2,3-Butanediol is a valuable platform chemical and potential biofuel that can also be synthesized from inulin. mdpi.comresearchgate.net Microbial conversion of inulin to 2,3-BD has been reported using strains like Klebsiella pneumoniae. researchgate.netdoi.org Studies have explored simultaneous saccharification and fermentation (SSF) processes with the addition of external inulinases or by using strains naturally producing inulinase to produce 2,3-BD from inulin or Jerusalem artichoke tubers. mdpi.comresearchgate.netdoi.org

Synthesis of Bio-based Chemicals (e.g., Lactic Acid, Citric Acid)

Inulin bioconversion also enables the efficient synthesis of various bio-based chemicals, including organic acids like lactic acid and citric acid. mdpi.comresearchgate.netscilit.combmbf.de

Lactic acid can be produced from inulin-containing sources through microbial fermentation. researchgate.netscilit.com Consolidated bioprocessing (CBP) based on inulin has been reported for the microbial production of lactic acid. frontiersin.org

Citric acid is another biochemical that can be synthesized through the microbial exploitation of inulin. mdpi.comresearchgate.netscilit.comfrontiersin.org Microorganisms capable of fermenting the sugars derived from inulin hydrolysis can be used for citric acid production.

Engineering of Microbial Strains for Enhanced Bioconversion Efficiency

A key aspect of optimizing inulin bioconversion in industrial settings is the development of microbial strains with enhanced capabilities. mdpi.comresearchgate.net This often involves microbial engineering to improve inulin utilization and product yields. mdpi.comresearchgate.net

Engineered microorganisms can be designed to produce higher levels of inulinase, the enzyme necessary for hydrolyzing inulin into fermentable sugars, thereby reducing the need for external enzyme addition and lowering process costs. mdpi.com Strategies include modifying wild-type strains or creating recombinant strains with enhanced inulinase activity and stability. mdpi.comresearchgate.net

Furthermore, metabolic engineering approaches are employed to optimize the metabolic pathways within microbial hosts to increase the yield and productivity of desired biofuels and biochemicals from inulin-derived sugars. researchgate.net This can involve enhancing the transport of inulin or its hydrolysis products into the cell and optimizing the downstream fermentation pathways. doi.org

Consolidated Bioprocessing and Simultaneous Saccharification and Fermentation (SSF)

Consolidated Bioprocessing (CBP) and Simultaneous Saccharification and Fermentation (SSF) are integrated bioprocess strategies that can enhance the efficiency of converting inulin-rich biomass into valuable products. mdpi.comnih.govfrontiersin.orgbiofueljournal.comtaylorfrancis.com

SSF combines the enzymatic hydrolysis of inulin (saccharification) and the fermentation of the released sugars into the desired product in a single vessel. mdpi.comnih.govbiofueljournal.com This approach can reduce processing time and the risk of contamination compared to separate hydrolysis and fermentation (SHF). researchgate.net SSF has been successfully applied for the production of biofuels like ethanol and 2,3-BD from inulin. mdpi.comresearchgate.netresearchgate.net

Physiological Roles of Inulin in Plants

Role of Inulin in Plant Stress Physiology

Beyond its role as a carbohydrate reserve, inulin is increasingly recognized for its contribution to plant tolerance against various abiotic stresses, including cold and drought. mdpi.comoup.commdpi.com

Mechanisms of Cold Tolerance and Cryoprotection

Inulin plays a significant role in helping plants survive low temperatures and freezing conditions. mdpi.comoup.commdpi.com Its water-soluble nature and ability to interact with membranes are key to its cryoprotective function. oup.comresearchgate.net Inulin can stabilize cellular membranes during freezing by directly interacting with membrane lipids, potentially inserting into the lipid headgroup region through hydrogen bonding. oup.comresearchgate.netnih.gov This interaction helps to reduce water outflow from membranes during drying, a component of freezing stress, and can lower the phase transition temperature of dry membranes. researchgate.netnih.gov

Furthermore, the accumulation of high concentrations of soluble sugars, including the breakdown products of inulin, can contribute to cold tolerance by increasing the osmotic potential of cells, thereby lowering the freezing point. wikipedia.orgoup.commdpi.comoup.com Studies have shown a correlation between fructan content and the freezing tolerance of plants. mdpi.comnih.gov Inulin-type fructans have also demonstrated radical scavenging ability, which may help protect plant cells from oxidative damage caused by cold stress. mdpi.comoup.com

Contribution to Drought Resistance and Osmotic Regulation

Inulin also contributes to plant resistance to drought stress. mdpi.comoup.commdpi.com As an osmoprotectant, inulin accumulation helps plants adjust their osmotic pressure, which is crucial for maintaining cell turgor and preventing dehydration under conditions of low water availability. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net The ability of inulin to protect cell membranes against dehydration has been demonstrated in in vitro studies. mdpi.commdpi.comfrontiersin.org Inulin-type fructans can insert themselves between the lipids of the membrane, stabilizing it during drought-induced dehydration. mdpi.comfrontiersin.org

Dynamic Mobilization and Remobilization of Inulin during Plant Growth and Development

Inulin reserves in storage organs are not static but are dynamically mobilized and remobilized to support various stages of plant growth and development. mdpi.comresearchgate.net The breakdown of inulin often precedes periods of active growth, such as sprouting in the spring or the development of reproductive organs. mdpi.comresearchgate.netresearchgate.net

Enzymes like fructan 1-exohydrolase (1-FEH) are key players in inulin degradation, releasing fructose (B13574) units that can be used as an energy source or for the synthesis of other compounds. mdpi.comfrontiersin.orgashs.orgmdpi.com The activity of these enzymes is regulated in response to the plant's energy demands and environmental cues. For example, increased 1-FEH activity is associated with sprouting and the elongation of new shoots and stalks. mdpi.comfrontiersin.org In wild cardoon, inulin accumulation in roots is linked to plant reproduction, with sequential activity of enzymes involved in synthesis and degradation supporting the energy demands of stalk elongation and capitula development. mdpi.com

Changes in inulin content and its degree of polymerization (DP) occur throughout the plant's life cycle, influenced by factors like temperature and developmental stage. researchgate.netmdpi.commodares.ac.ir For instance, in chicory taproots, the expression levels of enzymes involved in inulin synthesis and degradation change seasonally, with increased degradation enzyme activity observed under cold conditions. mdpi.com

Interplay between Inulin Metabolism and Other Plant Carbon Allocation Pathways

Inulin metabolism is closely integrated with other carbon allocation pathways within the plant. Sucrose (B13894), the primary product of photosynthesis, serves as the initial substrate for inulin biosynthesis, catalyzed by enzymes like sucrose-sucrose fructosyltransferase (1-SST). mdpi.comfrontiersin.orgresearchgate.net The allocation of sucrose from photosynthetically active leaves (source) to storage organs like roots (sink) is a crucial determinant of inulin accumulation. frontiersin.org

The degradation of inulin releases fructose and glucose, which can then enter glycolysis and respiration to provide energy, or be used for the synthesis of other carbohydrates or metabolites. ashs.orgresearchgate.net In plants like rubber dandelion, the degradation of inulin reserves in roots during winter dormancy can provide excess carbon that is redirected towards the synthesis of natural rubber. ashs.orgresearchgate.net This highlights how inulin metabolism can directly influence the availability of carbon for other metabolic processes.

The regulation of inulin metabolism involves a complex interplay of enzymes, substrate availability, environmental factors, and potentially hormonal signals. mdpi.comfrontiersin.orgfrontiersin.org Changes in the activity and expression of key enzymes like 1-SST, 1-FFT, and 1-FEH influence the balance between inulin synthesis and degradation, thereby affecting carbon storage and availability for growth and stress responses. mdpi.comfrontiersin.orgmdpi.commodares.ac.ir

Illustrative Data (Hypothetical based on research findings):

Table 1: Changes in Carbohydrate Content in a Hypothetical Inulin-Storing Plant Root under Different Conditions

Carbohydrate ( g/100g Dry Weight)Control ConditionsCold StressDrought StressSpring Regrowth
Inulin (High DP)HighModerateModerate (Mild Drought) / Low (Severe Drought)Low
Inulin (Low DP)LowModerateHighModerate
FructoseLowModerateModerate / HighHigh
GlucoseLowModerateModerate / HighHigh
SucroseModerateLowLow / ModerateLow

Detailed research findings often involve quantifying the activity of enzymes like 1-SST, 1-FFT, and 1-FEH under different environmental conditions or developmental stages to understand the regulation of inulin metabolism. mdpi.comfrontiersin.orgmdpi.commodares.ac.ir Studies also utilize techniques like HPLC to determine the concentration and degree of polymerization of inulin and other sugars. modares.ac.ir

Table 2: Key Enzymes Involved in Inulin Metabolism in Plants

Enzyme NameAbbreviationPrimary Role
Sucrose-sucrose fructosyltransferase1-SSTInitiates inulin biosynthesis
Fructan:fructan 1-fructosyltransferase1-FFTInulin chain elongation and turnover
Fructan 1-exohydrolase1-FEHInulin degradation

These enzymes work in concert to regulate the synthesis, polymerization, and breakdown of inulin, thereby controlling its availability as a storage compound and osmoprotectant. frontiersin.org

Future Research Directions in Inulin Science

Rational Design and Synthesis of Advanced Inulin-Based Materials

The rational design and synthesis of advanced inulin-based materials represent a significant avenue for future research. This involves chemically modifying inulin or using it as a scaffold to create new materials with tailored properties for various applications, particularly in the pharmaceutical and biomedical fields. Inulin's inherent properties, such as biocompatibility and biodegradability, make it an attractive base for developing novel drug delivery systems. mdpi.com

Research is exploring the grafting of functional groups onto the inulin backbone to enhance its capabilities. For instance, grafting imidazole (B134444) and diethylenetriamine (B155796) chains onto inulin has been investigated to create polycations with improved buffering ability and pH sensitivity for siRNA delivery. acs.org These modified inulin derivatives can self-assemble into nanostructures capable of encapsulating and releasing therapeutic molecules in a controlled manner. nih.gov The flexibility of the inulin polymer chain allows for reassembly into different structures, highlighting its versatility in material design. mdpi.com Future work aims to expand these studies to a wider range of proteins and explore the applicability of inulin in diverse protein interactions. tandfonline.com

Innovative inulin-based delivery systems, such as nanoparticles and hydrogels, are being explored for controlled release formulations. tandfonline.com Different chemical approaches, including Schiff-base reactions and Michael addition crosslinking, are being devised for the synthesis of inulin hydrogels with specific properties like pH sensitivity. mdpi.com The potential of inulin-based biopolymers to enhance the bioavailability of poorly water-soluble drugs is also under investigation. mdpi.com

Computational Modeling and In Silico Simulations of Inulin Conformation and Interactions

Computational modeling and in silico simulations are becoming increasingly valuable tools for understanding the complex behavior of inulin at the molecular level. These methods allow researchers to predict inulin's conformation and how it interacts with other molecules, which is crucial for rational design and understanding its biological effects.

Studies have combined physical data with in silico molecular structure predictions and mathematical modeling to examine inulin polymer conformation and particle formation. nih.govnih.gov These simulations can reveal how inulin polymer chains adopt different conformations in solution and how interactions between glucose and fructose (B13574) units drive organized assembly into structures like ribbons and semicrystalline particles. nih.govnih.gov Molecular dynamics simulations can confirm the strength of associations between inulin helices and attribute them to specific hydrogen bonding interactions. nih.gov

Furthermore, molecular modeling and simulation approaches are being used to identify potential molecular targets for inulin, particularly in the context of its biological activities. researchgate.net These studies can predict binding affinities and interactions between inulin and proteins, such as inflammatory proteins, providing insights into its mechanisms of action. researchgate.net The use of in silico models in drug target interaction systems is a growing area, employing techniques like molecular docking and molecular dynamics simulations to understand binding events and predict stable complexes. biotech-asia.org

Integration of Multi-Omics Technologies for Systems-Level Understanding of Inulin Dynamics

The integration of multi-omics technologies is a crucial future direction for gaining a systems-level understanding of inulin dynamics and its impact on biological systems, particularly the gut microbiota and host health. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, metabolomics, and metagenomics to provide a comprehensive view of biological processes. mdpi.comresearchgate.net

Applying multi-omics to inulin research allows for a deeper understanding of how inulin modulates the gut microbiota composition and function, and how these changes, in turn, affect host physiology. nih.govresearchgate.net While individual omics technologies provide insights at different molecular levels, integrating these datasets can reveal intricate interactions and pathways that would be missed by single-omics approaches. researchgate.netarxiv.org

Future research will focus on developing more sophisticated computational tools and data analysis methods to handle the complexity and heterogeneity of multi-omics datasets generated from inulin interventions. mdpi.comarxiv.org This integrated approach can lead to the identification of novel biomarkers and therapeutic targets related to inulin's effects on metabolic health, immune modulation, and gastrointestinal function. tandfonline.commdpi.com Real-time multi-omics integration holds promise for dynamically monitoring and analyzing the biological processes influenced by inulin.

Sustainable and Circular Economy Approaches for Inulin Production and Utilization

Future research is increasingly focusing on sustainable and circular economy approaches for the production and utilization of inulin. This involves minimizing waste, optimizing resource use, and finding innovative ways to valorize inulin and its byproducts throughout their lifecycle. infer-research.euunido.org

Inulin is a natural renewable polysaccharide, and exploring sustainable methods for its extraction from various plant sources, including agricultural waste, aligns with circular economy principles. researchgate.net Research can focus on more efficient and environmentally friendly extraction techniques.

Furthermore, the concept of a circular economy in the food system, where inulin plays a role as a prebiotic and functional ingredient, involves reducing food waste, reusing food, and utilizing byproducts. mdpi.com This includes exploring the potential of fermentative products of inulin using different bioreactors and investigating its effects on gut-organ axes within a sustainable framework. mdpi.com

Q & A

Q. Q: What methodological approaches are recommended for quantifying inulin in plant extracts?

A: Inulin quantification typically involves spectrophotometric determination after acid hydrolysis to release fructose. A validated method involves subtracting free fructose concentration from total fructose post-hydrolysis, using UV-Vis spectrophotometry at 620 nm after reaction with resorcinol-thiourea reagent . For accurate results, ensure calibration curves are constructed with pure inulin standards and control for interfering sugars like sucrose.

Advanced Research Question

Q. Q: How can response surface methodology (RSM) optimize inulin extraction parameters for maximum yield?

A: RSM employs factorial designs (e.g., Box–Behnken) to model interactions between variables like temperature, pressure, and extraction time. For example, spray drying optimization for chicory-derived inulin achieved a 11.96% yield at 119.2°C and 0.03 MPa pressure, validated via ANOVA to confirm model significance (lack-of-fit F-value = 0.67, indicating minimal error) . This approach identifies nonlinear relationships and optimizes multi-variable processes efficiently.

Basic Research Question

Q. Q: What experimental designs are suitable for studying inulin’s impact on food matrix rheology?

A: Central composite designs (CCD) with two factors (e.g., inulin concentration and calcium salts) can analyze dough rheology. For instance, wheat flour blends with 0–13% inulin and calcium salts (1,080–2,520 ppm) were tested using mixographic parameters, revealing inulin’s role in altering water absorption and dough stability . Replicate trials and control groups are critical to isolate variable effects.

Advanced Research Question

Q. Q: How can researchers resolve contradictions in inulin’s prebiotic efficacy across in vitro and in vivo studies?

A: Discrepancies often arise from differences in gut microbiota composition, dosage, or fermentation conditions. A systematic approach includes:

  • Metagenomic profiling to identify microbial strains responsive to inulin.
  • Dose-response studies with standardized inulin DP (degree of polymerization).
  • In vitro simulators (e.g., SHIME) to mimic human colon conditions .
    Comparative meta-analyses of existing data can also highlight confounding variables.

Basic Research Question

Q. Q: What protocols ensure reliable structural characterization of inulin?

A: Use a combination of:

  • FT-IR spectroscopy to identify fructosyl-fructose linkages (peaks at 930 cm⁻¹).
  • HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) for DP profiling.
  • NMR (e.g., 13C^{13}\text{C}) to confirm β-(2→1) glycosidic bonds .
    Cross-validate results with reference databases like the Beilstein Institute’s spectral library.

Advanced Research Question

Q. Q: How can factorial designs address interactions between inulin and other bioactive compounds in functional foods?

A: Full factorial designs evaluate synergistic or antagonistic effects. For example, testing inulin with calcium lactate/citrate in bread dough revealed nonlinear interactions affecting calcium bioavailability and dough elasticity. Response variables (e.g., texture, mineral retention) are analyzed via regression models, with significance thresholds set at p < 0.05 .

Basic Research Question

Q. Q: What statistical tools are appropriate for analyzing inulin’s glycemic response data?

A: Use mixed-effects models to account for intra-subject variability in clinical trials. For example, repeated-measures ANOVA can compare postprandial glucose levels between inulin-supplemented and control groups. Non-parametric tests (e.g., Wilcoxon) are suitable for small sample sizes .

Advanced Research Question

Q. Q: How can bibliometric analysis identify gaps in inulin research?

A: Tools like R Studio’s bibliometrix package analyze Scopus/WoS datasets. For instance, a 2022 bibliometric study on inulin in sausages revealed Brazil as the top contributor (28 papers) but highlighted understudied areas like long-term health impacts . Keyword co-occurrence maps (e.g., "prebiotic," "dietary fiber") visualize research trends and emerging topics.

Basic Research Question

Q. Q: What controls are essential when assessing inulin’s stability under thermal processing?

A: Include:

  • Negative controls : Samples without inulin to detect background reducing sugars.
  • Positive controls : Pure inulin subjected to identical thermal treatments.
  • Time-temperature profiling : Monitor degradation kinetics via HPLC or DSC (Differential Scanning Calorimetry) .

Advanced Research Question

Q. Q: How can machine learning enhance inulin production optimization?

A: Neural networks (NN) trained on historical process data (e.g., spray drying parameters, yields) predict optimal conditions faster than RSM. For example, NN models can reduce experimental runs by 40% while maintaining 95% prediction accuracy for inulin yield . Hybrid NN-GA (genetic algorithm) approaches further refine multi-objective optimizations.

Methodological Notes

  • Basic vs. Advanced : Basic questions focus on foundational techniques (e.g., spectrophotometry), while advanced questions address complex interactions, optimization, or data contradictions.
  • Data Validation : Always cross-reference results with orthogonal methods (e.g., HPLC + spectrophotometry) to mitigate measurement bias .
  • Ethical Reporting : Disclose conflicts of interest, especially in studies funded by food/pharma industries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.